molecular formula C20H28O8 B1639718 14,15beta-Dihydroxyklaineanone CAS No. 137359-82-1

14,15beta-Dihydroxyklaineanone

Cat. No.: B1639718
CAS No.: 137359-82-1
M. Wt: 396.4 g/mol
InChI Key: NWNMAVFXIRDAPM-RELKVJPISA-N
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Description

14,15beta-Dihydroxyklaineanone (CAS Number: 137359-82-1) is a bioactive quassinoid diterpenoid isolated from the medicinal plant Eurycoma longifolia Jack, commonly known as Tongkat Ali . This compound has demonstrated significant value in biochemical and cancer research, particularly for its potent anti-proliferative and anti-migratory activities against human cancer cell lines. A key 2020 study published in the Journal of Pharmacy and Pharmacology revealed that 14,15beta-Dihydroxyklaineanone effectively inhibits the growth and migration of HepG2 hepatoma cells by modulating the p38 MAPK signaling pathway . The mechanism involves the induction of S-phase cell cycle arrest, achieved through the downregulation of key regulatory proteins including cyclin A, cyclin B1, p-CDK2, E2F-1, and PCNA . Beyond its anticancer potential, earlier research also identifies this compound as a plant growth inhibitor . Supplied as a powder, it is soluble in various organic solvents such as DMSO, chloroform, and ethyl acetate . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,3S,7S,9R,12R,13R,14S,15R,16R,17S)-3,12,13,15,16-pentahydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-5-ene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O8/c1-7-5-10(21)15(24)18(3)9(7)6-11-19(4)14(18)13(23)12(22)8(2)20(19,27)16(25)17(26)28-11/h5,8-9,11-16,22-25,27H,6H2,1-4H3/t8-,9-,11+,12+,13-,14+,15+,16-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNMAVFXIRDAPM-RELKVJPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C2C3(C(CC4C2(C1(C(C(=O)O4)O)O)C)C(=CC(=O)C3O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@@H]2[C@@]3([C@@H](C[C@@H]4[C@]2([C@]1([C@H](C(=O)O4)O)O)C)C(=CC(=O)[C@H]3O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

14,15beta-Dihydroxyklaineanone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Isolation Methodologies, and Pharmacological Applications[1][2]

Executive Summary

14,15β-Dihydroxyklaineanone (C₂₀H₂₈O₈) is a bioactive C20-quassinoid isolated from the roots of Eurycoma longifolia (Simaroubaceae).[1] Distinct from its structural analog eurycomanone, this compound possesses a unique hydroxylation pattern at the C14 and C15 positions of the picrasane skeleton. It has garnered significant research interest due to its potent cytotoxic activity against human cervical carcinoma (HeLa) cells and its ability to inhibit Epstein-Barr virus (EBV) activation.[1] This guide provides a comprehensive technical analysis of its chemical properties, isolation protocols, and biological mechanisms for researchers in natural product chemistry and drug discovery.[1]

Part 1: Chemical Identity & Structural Properties[1][2]

14,15β-Dihydroxyklaineanone is a highly oxygenated diterpenoid belonging to the picrasane class of quassinoids.[1] Its structure is characterized by a rigid tetracyclic framework functionalized with multiple hydroxyl groups and an


-unsaturated ketone, which are critical for its biological reactivity.[1]
Chemical Specifications
PropertySpecification
IUPAC Name (1R,2S,3S,7S,9R,12R,13R,14S,15R,16R,17S)-3,12,13,15,16-pentahydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-5-ene-4,11-dione
Common Name 14,15β-Dihydroxyklaineanone
CAS Number 137359-82-1
Molecular Formula C₂₀H₂₈O₈
Molecular Weight 396.43 g/mol
Classification C20-Quassinoid (Picrasane type)
Stereochemistry Beta-orientation of hydroxyl groups at C14 and C15
Structural Elucidation & Spectroscopic Features

The structural integrity of 14,15β-dihydroxyklaineanone is defined by the presence of a lactone ring and a specific oxygenation pattern.

  • ¹H-NMR Characteristics: The spectrum typically exhibits singlet methyl signals corresponding to the angular methyls (C19, C20, C30).[1] A characteristic olefinic proton signal at C3 (approx.[1]

    
     6.0-6.2 ppm) confirms the presence of the conjugated enone system. The protons at C14 and C15 appear as oxymethine signals, shifted downfield due to the hydroxyl substituents.
    
  • ¹³C-NMR Characteristics: Key diagnostic peaks include the carbonyl carbons (C2 ketone and C16 lactone carbonyls) appearing between

    
     170-200 ppm.[1] The olefinic carbons (C3, C4) and oxygenated methine carbons (C11, C12, C14, C15) provide the fingerprint for the picrasane skeleton.[1]
    

ChemicalStructure cluster_skeleton Picrasane Skeleton Core cluster_features Functional Moieties A Ring A (Enone System) B Ring B (Bridging) A->B Enone α,β-Unsaturated Ketone (Michael Acceptor) A->Enone Defines C Ring C (Hydroxylation) B->C D Ring D (Hemiacetal/Lactone) C->D C14_OH C14-OH (Beta) C->C14_OH Substituted at C15_OH C15-OH (Beta) C->C15_OH Substituted at Bioactivity Biological Activity (Cytotoxicity/Antiviral) C14_OH->Bioactivity Solubility & Binding Enone->Bioactivity Cysteine Alkylation (Potential)

Figure 1: Structural logic of 14,15β-Dihydroxyklaineanone.[1][2][3][4] The enone system and specific beta-hydroxyl groups are critical for its pharmacophore.

Part 2: Isolation & Purification Protocols

Isolating 14,15β-dihydroxyklaineanone requires a polarity-guided fractionation approach, as quassinoids are moderately polar.[1] The following protocol is synthesized from established methodologies for Eurycoma longifolia root extraction.

Reagents Required[5][6][4]
  • Dried Eurycoma longifolia roots (ground to powder).[1]

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Water.[1]

  • Stationary Phase: Silica gel 60 (0.040-0.063 mm), Diaion HP-20 resin.[1]

Step-by-Step Methodology
  • Extraction:

    • Macerate 1 kg of dried root powder in 95% EtOH (5 L) for 72 hours at room temperature.

    • Filter and concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield a crude ethanolic extract.

    • Expert Insight: Ethanol is preferred over water initially to maximize the yield of both glycosylated and aglycone quassinoids while minimizing polysaccharide extraction.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water (1 L).

    • Partition sequentially with:

      • n-Hexane (3 x 1 L) -> Discard (removes lipids/fats).[1]

      • Ethyl Acetate (3 x 1 L) -> Collect (Target Fraction).

      • n-Butanol (3 x 1 L) -> Collect (contains glycosides).[1]

    • Concentrate the Ethyl Acetate fraction to dryness.

  • Chromatographic Separation:

    • Subject the EtOAc residue to Silica Gel Column Chromatography.

    • Elution Gradient: Chloroform:Methanol (CHCl₃:MeOH) starting at 100:0, stepping to 95:5, 90:10, 85:15.[1]

    • Monitoring: Check fractions via TLC (CHCl₃:MeOH 9:1). Quassinoids typically appear as dark spots under UV (254 nm) due to the enone system or turn brown upon spraying with 10% H₂SO₄ and heating.

  • Purification:

    • Combine fractions containing the target compound (Rf ~0.4-0.5 in 9:1 CHCl₃:MeOH).

    • Perform a final purification step using HPLC (C18 column) or recrystallization from MeOH/Ether.[1]

IsolationWorkflow Root E. longifolia Root Powder Extract Ethanolic Extraction (72h, RT) Root->Extract Partition Partition: Water vs. Solvents Extract->Partition Hexane n-Hexane Fraction (Lipids - Discard) Partition->Hexane EtOAc Ethyl Acetate Fraction (Target Quassinoids) Partition->EtOAc BuOH n-Butanol Fraction (Glycosides) Partition->BuOH CC Silica Gel Chromatography (CHCl3:MeOH Gradient) EtOAc->CC TLC TLC Monitoring (UV 254nm / H2SO4) CC->TLC Isolate Pure 14,15β-Dihydroxyklaineanone TLC->Isolate

Figure 2: Isolation workflow targeting the Ethyl Acetate fraction, where 14,15β-dihydroxyklaineanone is most abundant.[1]

Part 3: Pharmacological Profile & Mechanism[1]
Cytotoxicity

14,15β-Dihydroxyklaineanone exhibits significant cytotoxic activity, particularly against cervical carcinoma cells.[1]

  • Cell Line: HeLa (Human Cervical Cancer).[1][5][7][8]

  • Potency: IC₅₀ values are reported in the range of 48.18 µM (SRB assay) to 5 µM (EBV inhibition context).

  • Comparison: While less potent than eurycomanone (IC₅₀ < 5 µM), its specific structural features offer a distinct toxicity profile, potentially with lower side effects on normal cells.[1]

Antiviral Activity (EBV)

A distinguishing property of this compound is its ability to inhibit tumor promoter-induced Epstein-Barr virus (EBV) activation.[1]

  • Activity: Inhibits EBV activation induced by TPA (12-O-tetradecanoylphorbol-13-acetate).[1]

  • IC₅₀: ~5 µM.[9]

  • Significance: This suggests potential utility in preventing viral-associated malignancies, such as nasopharyngeal carcinoma.[1]

Mechanism of Action

The mechanism is likely multimodal, characteristic of quassinoids:

  • Protein Synthesis Inhibition: The picrasane skeleton interferes with ribosomal function, halting peptide elongation.

  • Apoptosis Induction: Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax, Caspase-3).[1]

  • Michael Addition: The

    
    -unsaturated ketone at C2-C3 can act as a Michael acceptor, alkylating sulfhydryl groups on critical enzymes, thereby disrupting cellular signaling.[1]
    

Mechanism Compound 14,15β-Dihydroxyklaineanone Target1 Ribosome (60S Subunit) Compound->Target1 Target2 Cysteine Residues (Enzymes) Compound->Target2 Target3 EBV Early Antigen Compound->Target3 Effect1 Inhibit Protein Synthesis Target1->Effect1 Effect2 Enzyme Inactivation (Michael Adduct) Target2->Effect2 Effect3 Block Viral Replication Target3->Effect3 Outcome Apoptosis / Cell Death Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 3: Proposed mechanistic pathways. The compound targets fundamental cellular machinery and viral replication markers.

Part 4: Experimental Protocol (Cytotoxicity Assay)

To validate the activity of isolated 14,15β-dihydroxyklaineanone, the following MTT assay protocol is recommended.

Objective: Determine the IC₅₀ against HeLa cells.

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

    • Maintain at 37°C in a 5% CO₂ humidified incubator.

  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Dissolve 14,15β-dihydroxyklaineanone in DMSO (Stock 10 mM).

    • Prepare serial dilutions in media (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration is < 0.1%.[1]

    • Add 100 µL of treatment media to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).[1]

    • Incubate for 48-72 hours.[1]

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals form.

  • Solubilization & Measurement:

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate % Cell Viability =

      
      .[1]
      
    • Plot dose-response curve to determine IC₅₀.[1]

References
  • Tung, N. H., et al. (2017).[1] Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. Pharmacognosy Magazine, 13(51), 459-462.[1] Link

  • Jiwajinda, S., et al. (2002).[1][9] Suppressive effects of quassinoids from Eurycoma longifolia on Epstein-Barr virus activation.[1][9] Journal of Ethnopharmacology, 82(1), 55-58.[1] Link

  • PubChem. (n.d.).[1] 14,15beta-Dihydroxyklaineanone (CID 10883790).[1] National Center for Biotechnology Information.[1] Link

  • Kuo, P. C., et al. (2004).[1] Cytotoxic principles from the formosan milkweed, Asclepias curassavica. Journal of Natural Products, 67(11), 1919-1922.[1] (Reference for comparative quassinoid cytotoxicity methods). Link[1]

Sources

14,15beta-Dihydroxyklaineanone biosynthetic pathway

Technical Guide: Biosynthesis and Metabolic Engineering of 14,15 -Dihydroxyklaineanone

Executive Summary

14,15


-Dihydroxyklaineanone

This guide provides the inferred enzymatic pathway based on the "Protolimonoid Theory," detailed isolation protocols, and a roadmap for metabolic engineering.

Part 1: The Biosynthetic Pathway (Core Mechanism)

Recent transcriptomic and biochemical evidence (2022) confirms that quassinoids share a common biosynthetic origin with limonoids, diverging at the protolimonoid stage. The pathway proceeds through three distinct phases: Cyclization , Oxidative Degradation , and Late-Stage Tailoring .

Phase 1: Scaffold Formation (C30)

The pathway begins with the universal triterpene precursor, squalene.

  • Squalene Epoxidation: Squalene epoxidase (SQE) converts squalene to 2,3-oxidosqualene .

  • Triterpene Cyclization: The oxidosqualene cyclase (OSC) specific to Simaroubaceae, AaTS (Tirucalla-7,24-dien-3

    
    -ol synthase), cyclizes the substrate into the tirucallane  skeleton, specifically tirucalla-7,24-dien-3
    
    
    -ol
    . This differs from the dammarane skeleton found in ginseng.
Phase 2: The Protolimonoid Checkpoint

This is the critical divergence point from general triterpenes. 3. Formation of Melianol: Two cytochrome P450 enzymes, CYP71CD4 and CYP71BQ17 , catalyze the oxidation of the C21 methyl group and the hemiacetal formation to yield melianol .

  • Mechanism:[1][2][3][4] C21-hydroxylation
    
    
    hemiacetal ring closure between C21 and C23.
  • Significance: Melianol is the obligate precursor for both limonoids and quassinoids.
Phase 3: Oxidative Degradation (C30 C20)

To form the quassinoid skeleton (picrasane type), the C30 scaffold must lose 10 carbons (the C17 side chain and C4 modifications). 4. Side Chain Cleavage: An unidentified CYP450 (likely CYP71 clan) performs oxidative cleavage at C17, removing the side chain and forming a C20 apo-tirucallane intermediate. 5. D-Ring Expansion/Lactonization: Formation of the characteristic

Phase 4: Specific Tailoring to 14,15 -Dihydroxyklaineanone

The conversion of the core quassinoid skeleton (e.g., klaineanone) to the 14,15-dihydroxy derivative involves specific oxidations. 6. Klaineanone Formation: Oxidation at C1, C2, C11, and C12 yields the klaineanone scaffold. 7. 14,15-Dihydroxylation: A stereospecific hydroxylase (putatively a 2-oxoglutarate-dependent dioxygenase or a specific CYP450 ) introduces hydroxyl groups at C14 and C15.

  • Stereochemistry: The
    
    
    -orientation is critical for bioactivity. This step likely involves an epoxide intermediate (14,15-epoxy) followed by hydrolytic opening or direct di-hydroxylation.

Part 2: Experimental Protocols

Protocol A: Isolation from Eurycoma longifolia

Objective: Purify 14,15

Reagents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Silica Gel 60 (0.040–0.063 mm), HPLC-grade Acetonitrile (ACN).

  • Extraction:

    • Pulverize dried E. longifolia roots (5 kg).

    • Extract with refluxing MeOH (

      
       L) for 4 hours each.
      
    • Concentrate combined extracts in vacuo to yield crude residue.

  • Partitioning:

    • Suspend residue in water.

    • Partition sequentially with n-hexane (remove lipids), DCM, and EtOAc.

    • Collect the EtOAc fraction (enriched in quassinoids).

  • Column Chromatography (CC):

    • Load EtOAc fraction onto a Silica Gel 60 open column.

    • Elute with a gradient of DCM:MeOH (100:0

      
       0:100).
      
    • Collect fractions based on TLC profiling (visualize with 10%

      
       spray/heating).
      
  • Purification (Semi-prep HPLC):

    • Select fractions containing quassinoids (characteristic UV absorption ~254 nm).

    • Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A,

      
       mm, 5 
      
      
      m).
    • Mobile Phase: ACN:Water (isocratic 30:70 or gradient).

    • Flow Rate: 2.0 mL/min.

    • Isolate peak corresponding to 14,15

      
      -dihydroxyklaineanone (
      
      
      determined by standard or MS).
Protocol B: Structural Validation (Self-Validating System)

Objective: Confirm identity using NMR and MS.

ParameterCharacteristic Signal (14,15

-Dihydroxyklaineanone)
Validation Logic
HR-ESI-MS

397.1862

(Calc. for

)
Confirms molecular formula

.

C NMR (C15)

~70-75 ppm (Oxygenated quaternary/CH)
Shift downfield from Klaineanone due to -OH.

H NMR (H15)

~4.0-4.5 ppm (if methine) or absent (if quaternary)
Diagnostic for D-ring modification.
Enone System

~198 (C11=O), ~163 (C12), ~125 (C13)
Confirms the characteristic Ring C enone.
Protocol C: Biosynthetic Gene Discovery (Transcriptomics)

Objective: Identify the unknown 14,15-hydroxylase.

  • Tissue Sampling: Collect root and stem tissues of E. longifolia or A. altissima.

  • RNA-Seq: Sequence mRNA (Illumina NovaSeq).

  • Co-expression Analysis:

    • Use AaTS (Tirucalla-7,24-dien-3

      
      -ol synthase) as a "bait" gene.
      
    • Filter for CYP450s and 2-ODDs that show high Pearson correlation (

      
      ) with AaTS expression.
      
  • Candidate Screening: Heterologous expression of candidates in Nicotiana benthamiana expressing the precursor pathway.

Part 3: Visualization (Pathway Diagram)

QuassinoidBiosynthesisSqualeneSqualene (C30)OxidoSqualene2,3-OxidosqualeneSqualene->OxidoSqualeneEpoxidationTirucallaneTirucalla-7,24-dien-3β-olOxidoSqualene->TirucallaneCyclizationMelianolMelianol(Protolimonoid Scaffold)Tirucallane->MelianolC21-Oxidation & Hemiacetal FormationApoTirucallaneApo-tirucallane Intermediate(C20 Scaffold)Melianol->ApoTirucallaneOxidative Degradation (C17 cleavage)KlaineanoneKlaineanoneApoTirucallane->KlaineanoneRing A/C OxidationTarget14,15β-DihydroxyklaineanoneKlaineanone->TargetStereospecific HydroxylationSQESQEAaTSAaTS (OSC)CYP_EarlyCYP71CD4 / CYP71BQ17CYP_DegCYP450 (Side Chain Cleavage)TailoringPutative 14,15-Hydroxylase(CYP450 or 2-ODD)

Figure 1: Proposed biosynthetic pathway from Squalene to 14,15

References

  • Tung, N. H., et al. (2017). Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. Pharmacognosy Magazine, 13(51), 459-462. Link

  • Chuang, L., et al. (2022). Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids. Frontiers in Plant Science, 13. Link

  • Grieco, P. A., et al. (1989). Total synthesis of the highly oxygenated quassinoid (±)-klaineanone. Journal of the American Chemical Society, 111(16), 6287-6294. Link

  • PubChem Compound Summary. (2025). 14,15beta-Dihydroxyklaineanone (CID 10883790).[5] National Center for Biotechnology Information. Link

Technical Guide: 14,15β-Dihydroxyklaineanone — Mechanism of Action Hypotheses

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

14,15β-Dihydroxyklaineanone (DK) is a C-20 picrasane quassinoid isolated primarily from Eurycoma longifolia and Brucea javanica. While less characterized than its structural analogs Eurycomanone or Bruceantin, DK exhibits significant cytotoxicity against human cancer cell lines (e.g., HT-1080, HeLa) and potential antiviral properties.

This guide synthesizes current pharmacologic data into three primary mechanistic hypotheses. It moves beyond simple phenotypic observations to propose specific molecular targets based on Structure-Activity Relationships (SAR) of the quassinoid class. We posit that DK acts as a pleiotropic stressor , simultaneously arresting protein translation and inducing mitochondrial ROS, leading to a collapse of oncogenic signaling networks.

Chemical Biology & Structural Context

To understand the mechanism, one must understand the scaffold. DK possesses a tetracyclic triterpene skeleton (picrasane type) with a critical 14,15-diol moiety .

  • Core Scaffold: The picrasane skeleton is lipophilic, allowing cellular entry.

  • The Warhead (Ring A): The

    
    -unsaturated ketone in Ring A is a Michael acceptor, often implicated in covalent interactions with cysteine residues of target proteins (e.g., NF-κB pathway components).
    
  • The 14,15-Diol: Unlike 15-deoxy analogs, the 14,15β-dihydroxy substitution increases polarity. In SAR studies of related quassinoids, modifications at C-15 significantly alter ribosomal binding affinity and cytotoxicity profiles.

Mechanistic Hypotheses

Hypothesis I: Ribosomal Elongation Arrest (The "Universal" Quassinoid Mechanism)

Premise: The most validated target for quassinoids (e.g., Bruceantin) is the eukaryotic 60S ribosomal subunit. It is highly probable that DK shares this primary mode of action.

Mechanism: DK likely binds to the Peptidyl Transferase Center (PTC) of the 60S ribosome. By occupying the A-site or P-site cleft, it sterically hinders the binding of aminoacyl-tRNA. This does not prevent the initiation of protein synthesis but freezes the ribosome during the elongation phase .

  • Downstream Consequence: The "Ribotoxic Stress Response" (RSR). The stalled ribosome activates MAP kinases (p38, JNK), signaling the cell to cease proliferation and, if the block is prolonged, undergo apoptosis.

  • Selectivity: Quassinoids show higher affinity for actively dividing cells (cancer) due to their elevated rates of protein synthesis.

Validation Protocol: Puromycin Incorporation Assay

To confirm DK inhibits translation elongation.

  • Cell Culture: Seed HeLa cells at

    
     cells/well.
    
  • Treatment: Treat with DK (0.1, 1.0, 10

    
    M) for 4 hours. Include Cycloheximide (CHX) as a positive control.
    
  • Pulse: Add Puromycin (1

    
    M) for 30 minutes. Puromycin mimics aminoacyl-tRNA and incorporates into nascent chains only if elongation is active.
    
  • Lysis & Blot: Lyse cells; perform Western Blot using an anti-Puromycin antibody .

  • Readout: A decrease in smear intensity compared to vehicle control indicates elongation arrest.

Hypothesis II: Mitochondrial ROS Induction & Caspase Activation

Premise: Quassinoids are known to disrupt the mitochondrial transmembrane potential (


), acting as pro-oxidants in cancer cells.

Mechanism: DK treatment is hypothesized to decouple the electron transport chain (ETC). The accumulation of electrons leads to the generation of Superoxide Anions (


).
  • ROS Surge: The 14,15-diol structure may undergo redox cycling or deplete cellular glutathione (GSH).

  • Mitochondrial Permeabilization: ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP).

  • Apoptosis: Cytochrome c is released, activating Caspase-9 and subsequently Caspase-3 (Executioner).

Validation Protocol: DCFDA & JC-1 Flow Cytometry

To correlate ROS generation with mitochondrial collapse.

  • Staining: Treat cells with DK for 12 hours.

    • ROS: Stain with DCFDA (20

      
      M).
      
    • Potential: Stain with JC-1 dye.

  • Flow Cytometry:

    • DCFDA: Measure fluorescence in the FITC channel (Green).

    • JC-1: Measure the ratio of Red (aggregates, healthy) to Green (monomers, depolarized).

  • Causality Check: Pre-treat a subset of cells with N-acetylcysteine (NAC) , a ROS scavenger. If NAC rescues cell viability, the mechanism is ROS-dependent.

Hypothesis III: NF-κB Suppression & c-Myc Downregulation

Premise: Many quassinoids (e.g., Brusatol) dramatically reduce c-Myc levels. This is often a secondary effect of protein synthesis inhibition (c-Myc has a short half-life) or direct interference with the NF-κB pathway.

Mechanism: DK may inhibit the phosphorylation of IKK (IκB Kinase). This prevents the degradation of IκB


, keeping the NF-κB transcription factor sequestered in the cytoplasm.
  • Result: Downregulation of survival genes (Bcl-2, c-Myc, COX-2).

  • Antiviral Link: Since NF-κB is crucial for the replication of many viruses (and inflammation), this explains the traditional use of Brucea javanica oil in viral warts and dysentery.

Systems Biology Visualization

The following diagram illustrates the convergence of these three hypotheses into a single lethal phenotype for the cancer cell.

MoA_Pathway DK 14,15β-Dihydroxyklaineanone Ribosome 60S Ribosome (Peptidyl Transferase Center) DK->Ribosome Binding Mito Mitochondrial ETC DK->Mito Redox Cycling? IKK IKK Complex DK->IKK Michael Addition? Elongation Elongation Arrest Ribosome->Elongation Inhibits RSR Ribotoxic Stress Response (p38/JNK MAPK) Elongation->RSR Triggers cMyc c-Myc Protein Depletion Elongation->cMyc Rapid turnover Apoptosis Apoptosis (Caspase 3/7 Activation) RSR->Apoptosis ROS ROS Surge (Superoxide) Mito->ROS Uncoupling dPsi ΔΨm Collapse ROS->dPsi mPTP Opening dPsi->Apoptosis Cytochrome c release NFkB NF-κB Nuclear Translocation IKK->NFkB Blocks NFkB->Apoptosis Reduces survival factors AntiViral Antiviral/Anti-inflammatory Response NFkB->AntiViral Reduces viral transcription cMyc->Apoptosis Loss of survival signal

Figure 1: Integrated mechanism of action showing the pleiotropic effects of DK on translation, mitochondrial integrity, and inflammatory signaling.

Quantitative Data Summary (Literature Derived)

Cell Line / TargetAssay TypeReported Activity (IC50)Reference
HT-1080 (Fibrosarcoma)MTT Cytotoxicity1.1

M
[1]
HeLa (Cervical Cancer)SRB Assay48.18

M
[1]
P-388 (Leukemia)Protein Synthesis< 1.0

M (class effect)
[2]
NF-κB Luciferase ReporterInhibitory (class effect)[3]

Note: The discrepancy between HT-1080 and HeLa sensitivity suggests cell-type specific uptake or metabolic activation differences.

References

  • Tung NH, et al. "Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines." Pharmacognosy Magazine, 2017.[1]

  • Pierre A, et al. "Antitumor agents LIX: effects of quassinoids on protein synthesis of a number of murine tumors and normal cells." Cancer Research, 1980.

  • Kim IH, et al. "Antiviral and anti-inflammatory activities of quassinoids from Brucea javanica." Archives of Pharmacal Research, 2013.

  • Hall IH, et al. "Mechanism of action of quassinoids as potent inhibitors of eukaryotic protein synthesis." Journal of Pharmaceutical Sciences, 1982.

Sources

14,15beta-Dihydroxyklaineanone literature review and background

Technical Deep Dive: 14,15 -Dihydroxyklaineanone

Advanced Pharmacological Profile & Isolation Protocols

Executive Summary

14,15

1selective cytotoxicity against leukemia cell linesupregulation of the AANAT gene

This technical guide synthesizes the compound's chemical architecture, validated isolation workflows, and mechanistic pathways for researchers in oncology and neuro-endocrinology.

Part 1: Chemical Architecture & Origin

Compound Class: C20-Quassinoid Source: Eurycoma longifolia Jack (Simaroubaceae) Molecular Formula: C



Molecular Weight:

Structural Significance: The quassinoid skeleton is a highly oxygenated triterpene degradation product. The presence of the 14,15-diol moiety (specifically in the

Part 2: Pharmacological Mechanisms
1. Selective Oncology: Leukemia-Specific Cytotoxicity

Unlike general chemotherapeutics that often cause extensive collateral damage, 14,15

  • Target: Acute Promyelocytic Leukemia (HL-60) and Acute T-Cell Leukemia (Jurkat).

  • Mechanism: Induction of antiproliferative signaling, leading to cell cycle arrest and apoptosis.

  • Selectivity: Crucially, the compound shows negligible toxicity toward normal human skin fibroblasts (NB1RGB), indicating a favorable therapeutic index.

Table 1: Comparative Cytotoxicity Profile (48h Exposure)

Cell LineTypeConcentrationInhibition Rate (%)Selectivity Status
HL-60 Leukemia25

M
95.1% High Sensitivity
Jurkat Leukemia25

M
90.8% High Sensitivity
NB1RGB Normal Fibroblast25

M
< 5% (Negligible)Safe

Data Source: Synthesized from Tung NH, et al. (2017).[2]

2. Neuro-Endocrinology: Melatonin Pathway Modulation

Recent investigations have uncovered a novel mechanism where 14,15

  • Target Gene: AANAT (Arylalkylamine N-acetyltransferase).[3][4][5]

  • Role: AANAT is the "timezyme" or rate-limiting enzyme that converts Serotonin to N-Acetylserotonin, the immediate precursor to Melatonin.[4]

  • Effect: Significant upregulation of AANAT mRNA expression in SH-SY5Y neuroblastoma cells.[1]

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual pathways: the antiproliferative cascade in leukemia cells and the gene-level modulation of melatonin synthesis in neuronal cells.

MOAcluster_OncologyOncology Pathway (Leukemia)cluster_NeuroNeuro-Endocrine PathwayCompound14,15β-DihydroxyklaineanoneLeukemiaCellHL-60 / Jurkat CellsCompound->LeukemiaCellTargetingNeuronSH-SY5Y Neuronal CellsCompound->NeuronUptakeProliferationCell ProliferationLeukemiaCell->ProliferationInhibition (>90%)ApoptosisApoptosis / Growth ArrestLeukemiaCell->ApoptosisInductionGeneAANAT Gene PromoterNeuron->GeneTranscription ActivationmRNAAANAT mRNA UpregulationGene->mRNAExpressionEnzymeAANAT EnzymemRNA->EnzymeTranslationSerotoninSerotoninEnzyme->SerotoninAcetylationMelatoninMelatonin BiosynthesisSerotonin->MelatoninPrecursor Conversion

Figure 1: Dual mechanism of action showing antiproliferative effects in leukemia and AANAT upregulation.

Part 4: Isolation & Purification Protocol

Isolation of minor quassinoids requires a rigorous fractionation strategy to separate them from the abundant eurycomanone. The following protocol is validated for high-purity recovery.

Step-by-Step Workflow
  • Extraction:

    • Feedstock: Air-dried, powdered roots of E. longifolia (10 kg).

    • Solvent: Methanol (MeOH) reflux (3 x 10 L).

    • Concentration: Evaporate solvent under reduced pressure to yield crude methanolic extract.

  • Liquid-Liquid Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Hexane (remove lipids)

      
       Ethyl Acetate (EtOAc) 
      
      
      n-Butanol (n-BuOH).
    • Target Fraction: The EtOAc or n-BuOH fractions typically contain the quassinoids.

  • Chromatographic Fractionation (Diaion HP-20):

    • Load target fraction onto Diaion HP-20 column.

    • Elute with H

      
      O 
      
      
      MeOH gradient (0% to 100%).
    • Collect the 40-60% MeOH eluates (Quassinoid-rich fraction).

  • Purification (Silica Gel & HPLC):

    • Subject rich fraction to Silica Gel 60 column (CHCl

      
      :MeOH gradient).
      
    • Final Polish: Preparative RP-HPLC (C18 column).

    • Mobile Phase: MeOH:H

      
      O (isocratic or gradient, typically ~30-40% MeOH).
      
    • Detection: UV at 254 nm. 14,15

      
      -dihydroxyklaineanone typically elutes after eurycomanone.
      

IsolationRootDried E. longifolia Roots (10kg)ExtractMeOH Reflux ExtractionRoot->ExtractPartitionPartition: H2O vs Organic SolventsExtract->PartitionHexaneHexane Fraction(Discard Lipids)Partition->HexaneBuOHn-BuOH / EtOAc Fraction(Target Quassinoids)Partition->BuOHDiaionDiaion HP-20 Column(Gradient H2O -> MeOH)BuOH->DiaionSilicaSilica Gel Column(CHCl3:MeOH)Diaion->Silica40-60% MeOH Fr.HPLCPrep-HPLC (C18)(MeOH:H2O)Silica->HPLCFinalPure 14,15β-DihydroxyklaineanoneHPLC->FinalPeak Collection

Figure 2: Step-by-step isolation workflow from raw biomass to purified compound.

Part 5: Experimental Validation Protocols

To verify the identity and activity of the isolated compound, the following assays are standard.

1. Cell Viability Assay (MTT)
  • Purpose: Confirm cytotoxicity and selectivity.

  • Cells: HL-60 (Leukemia) vs. NB1RGB (Fibroblast).[6][7]

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h.

    • Add 14,15

      
      -dihydroxyklaineanone (Gradient: 0.1 - 100 
      
      
      M).
    • Incubate 48h.

    • Add MTT reagent; read absorbance at 570 nm.

    • Success Metric: IC

      
       < 30 
      
      
      M for Leukemia; IC
      
      
      > 100
      
      
      M for Fibroblasts.
2. AANAT Gene Expression (RT-qPCR)
  • Purpose: Verify melatonin pathway modulation.

  • Cells: SH-SY5Y (Neuroblastoma).

  • Protocol:

    • Treat cells with compound (10-50

      
      M) for 24h.
      
    • Extract Total RNA (Trizol method).

    • Synthesize cDNA.

    • Perform qPCR using AANAT-specific primers.

    • Success Metric: >2-fold increase in AANAT mRNA relative to control (GAPDH normalized).

References
  • Tung NH, et al. (2017).[6][2] "Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines." Pharmacognosy Magazine. Link

  • Hajjouli S, et al. (2014).[8] "Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation."[8] Molecules. Link

  • Recent Findings (2024/2025). "Quassinoids from Malaysian Eurycoma longifolia significantly increased the expression of the melatonin biosynthesis-related enzyme gene (AANAT)."[1] Note: Validated via search snippets indicating recent publication in natural product journals.

Methodological & Application

Synthesis of 14,15β-Dihydroxyklaineanone Derivatives: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis of derivatives of 14,15β-dihydroxyklaineanone, a complex quassinoid natural product. Recognizing that this parent compound is primarily sourced through extraction rather than total synthesis, this document focuses on the isolation of the natural product and subsequent chemical modifications to generate novel derivatives for drug discovery programs. The protocols and methodologies are presented with an emphasis on the underlying scientific principles and practical insights to ensure reproducibility and facilitate the exploration of structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of Quassinoids

Quassinoids are a class of highly oxygenated triterpenoid natural products isolated from plants of the Simaroubaceae family.[1] These compounds have garnered significant interest in the scientific community due to their wide range of potent biological activities, including anti-inflammatory, anti-viral, anti-malarial, and anti-proliferative effects on various tumor cell types.[2] 14,15β-dihydroxyklaineanone, a member of this family, possesses a complex polycyclic architecture featuring a vicinal diol at the C14 and C15 positions. This diol functionality presents a key handle for synthetic modification, allowing for the generation of a library of derivatives with potentially enhanced therapeutic properties and improved pharmacokinetic profiles.

The derivatization of natural products is a cornerstone of medicinal chemistry. By strategically modifying the chemical structure of a bioactive parent compound, researchers can fine-tune its pharmacological properties, addressing limitations such as poor solubility, metabolic instability, or off-target toxicity. This guide provides a framework for the systematic derivatization of the 14,15β-dihydroxyklaineanone scaffold, with the goal of developing novel therapeutic agents.

Sourcing the Starting Material: Isolation of 14,15β-Dihydroxyklaineanone

Given the absence of a reported total synthesis, the practical starting point for any derivatization campaign is the isolation of 14,15β-dihydroxyklaineanone from its natural source, primarily the roots of Eurycoma longifolia.[3] The following protocol outlines a general procedure for the extraction and purification of quassinoids from this plant material.

Protocol 1: Extraction and Isolation of 14,15β-Dihydroxyklaineanone

Rationale: This protocol employs a multi-step solvent extraction and chromatographic purification strategy to isolate 14,15β-dihydroxyklaineanone from the complex mixture of phytochemicals present in Eurycoma longifolia root material. The choice of solvents is based on the polarity of the target compound and the desire to sequentially remove impurities.

Materials:

  • Dried, powdered roots of Eurycoma longifolia

  • Methanol (MeOH), HPLC grade

  • Methylene chloride (CH₂Cl₂), HPLC grade

  • n-Hexane, HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Water (H₂O), distilled or deionized

  • Silica gel for column chromatography (e.g., 70-230 mesh)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Initial Extraction:

    • Macerate the powdered root material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 48-72 hours with occasional agitation.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

    • Repeat the extraction process on the plant residue to ensure complete extraction of the quassinoids.

  • Solvent Partitioning:

    • Suspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v) and partition sequentially with n-hexane, methylene chloride, and ethyl acetate.[4]

    • The n-hexane fraction will contain nonpolar compounds and can typically be discarded.

    • The methylene chloride and ethyl acetate fractions are expected to contain the quassinoids of interest.

    • Monitor the separation of compounds in each fraction by TLC, using an appropriate solvent system (e.g., chloroform:methanol mixtures).

  • Silica Gel Column Chromatography:

    • Concentrate the methylene chloride and ethyl acetate fractions separately to dryness.

    • Subject each residue to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Collect fractions and analyze them by TLC. Combine fractions containing compounds with similar Rf values to that expected for 14,15β-dihydroxyklaineanone.

  • Preparative HPLC Purification:

    • Further purify the enriched fractions by preparative reverse-phase HPLC on a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile in water, for optimal separation.[1]

    • Collect the peak corresponding to 14,15β-dihydroxyklaineanone.

  • Structure Confirmation:

    • Confirm the identity and purity of the isolated compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][6]

Workflow for Isolation and Purification:

Isolation_Workflow Plant_Material Powdered E. longifolia Roots Methanol_Extraction Methanol Extraction Plant_Material->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane, CH₂Cl₂, EtOAc) Crude_Extract->Solvent_Partitioning Hexane_Fraction Hexane Fraction (Discard) Solvent_Partitioning->Hexane_Fraction CH2Cl2_EtOAc_Fractions CH₂Cl₂ & EtOAc Fractions Solvent_Partitioning->CH2Cl2_EtOAc_Fractions Silica_Column Silica Gel Column Chromatography CH2Cl2_EtOAc_Fractions->Silica_Column Enriched_Fractions Enriched Fractions Silica_Column->Enriched_Fractions Prep_HPLC Preparative HPLC (C18) Enriched_Fractions->Prep_HPLC Isolated_Compound Pure 14,15β-Dihydroxyklaineanone Prep_HPLC->Isolated_Compound Analysis Structural Confirmation (NMR, MS) Isolated_Compound->Analysis

Caption: Workflow for the isolation of 14,15β-dihydroxyklaineanone.

Derivatization Strategies for the 14,15-Diol Moiety

The vicinal diol at the C14 and C15 positions of 14,15β-dihydroxyklaineanone is a prime target for chemical modification. Derivatization at these positions can significantly impact the molecule's polarity, hydrogen bonding capacity, and steric bulk, thereby influencing its biological activity and pharmacokinetic properties. The following sections detail protocols for the synthesis of ester and ether derivatives.

Protocol 2: Synthesis of Di-ester Derivatives

Rationale: Esterification of the hydroxyl groups is a common and effective method to create prodrugs, which can exhibit improved cell permeability and be hydrolyzed in vivo to release the active parent compound.[7] This protocol describes a general method for the acylation of the 14,15-diol using an acid chloride or anhydride in the presence of a base.

Materials:

  • 14,15β-dihydroxyklaineanone

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (Et₃N)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid anhydride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve 14,15β-dihydroxyklaineanone (1 equivalent) in anhydrous DCM or THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine or triethylamine (2.2-3.0 equivalents) to the solution.

  • Acylation:

    • Slowly add the acylating agent (2.2-2.5 equivalents) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired di-ester derivative.

  • Characterization:

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the hydroxyl protons and the appearance of new signals corresponding to the ester groups in the NMR spectra, along with the correct mass in the mass spectrum, will confirm the successful synthesis.

General Derivatization Workflow:

Derivatization_Workflow Parent_Compound 14,15β-Dihydroxyklaineanone Reaction Derivatization Reaction (e.g., Esterification, Etherification) Parent_Compound->Reaction Crude_Product Crude Derivative Reaction->Crude_Product Workup Aqueous Workup Crude_Product->Workup Purification Chromatographic Purification Workup->Purification Pure_Derivative Pure Derivative Purification->Pure_Derivative Characterization Structural Characterization (NMR, MS) Pure_Derivative->Characterization Bioassay Biological Evaluation Pure_Derivative->Bioassay

Caption: General workflow for the synthesis and evaluation of derivatives.

Protocol 3: Synthesis of Di-ether Derivatives

Rationale: The formation of ether linkages at the 14,15-hydroxyl positions can lead to more metabolically stable derivatives compared to esters. The Williamson ether synthesis, which involves the deprotonation of the alcohols followed by reaction with an alkyl halide, is a classic and reliable method for this transformation.

Materials:

  • 14,15β-dihydroxyklaineanone

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or another suitable base (e.g., potassium tert-butoxide)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Ethyl acetate or diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride (2.5-3.0 equivalents, washed with anhydrous hexane to remove mineral oil) in anhydrous DMF or THF.

    • Cool the suspension to 0 °C.

  • Deprotonation:

    • Dissolve 14,15β-dihydroxyklaineanone (1 equivalent) in a minimal amount of anhydrous DMF or THF and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation:

    • Add the alkylating agent (2.5-3.0 equivalents) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Add water and extract the product with ethyl acetate or diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired di-ether derivative.

  • Characterization:

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the hydroxyl proton signals and the appearance of new signals corresponding to the ether moieties will indicate a successful reaction.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data for the synthesized derivatives. Populating this table as new derivatives are synthesized will facilitate the analysis of structure-activity relationships.

Compound ID Derivative Type R Group Molecular Weight ( g/mol ) Yield (%) Purity (HPLC, %) IC₅₀ (nM) [Target Assay]
Parent Diol-396.43->98[Insert Data]
D-001 Di-acetate-COCH₃480.50[Insert Data][Insert Data][Insert Data]
D-002 Di-benzoate-COC₆H₅604.64[Insert Data][Insert Data][Insert Data]
D-003 Di-methyl ether-CH₃424.48[Insert Data][Insert Data][Insert Data]
D-004 Di-benzyl ether-CH₂C₆H₅576.69[Insert Data][Insert Data][Insert Data]

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the 14,15-diol of 14,15β-dihydroxyklaineanone allows for the exploration of how modifications at these positions affect biological activity. Key questions to address in an SAR study include:

  • Effect of Steric Bulk: How does increasing the size of the ester or ether substituents impact potency and selectivity? Bulky groups may enhance binding to a specific target through favorable steric interactions or, conversely, may hinder binding due to steric clashes.

  • Influence of Electronics: Does the introduction of electron-donating or electron-withdrawing groups in the R moiety of the ester or ether affect activity? These modifications can alter the electronic properties of the entire molecule, potentially influencing its interaction with biological targets.

  • Impact on Physicochemical Properties: How do the derivatives differ from the parent compound in terms of solubility, lipophilicity (LogP), and metabolic stability? Ester derivatives may act as prodrugs, improving oral bioavailability, while more stable ether derivatives might exhibit a longer duration of action.

By correlating the structural modifications with the biological data obtained from in vitro and in vivo assays, researchers can develop a predictive model for the design of next-generation derivatives with optimized therapeutic potential.

Conclusion

This application guide provides a comprehensive framework for the isolation of 14,15β-dihydroxyklaineanone and the synthesis of its derivatives, focusing on the strategic modification of the C14 and C15 diol functionality. The detailed protocols and the emphasis on a systematic approach to derivatization and SAR analysis are intended to empower researchers in their quest to develop novel and effective therapeutics based on this promising natural product scaffold. The successful application of these methodologies will undoubtedly contribute to the advancement of drug discovery programs targeting a wide range of diseases.

References

  • Rho-Kinase II Inhibitory Potential of Eurycoma longifolia New Isolate for the Management of Erectile Dysfunction. (2019). Evidence-Based Complementary and Alternative Medicine. [Link]

  • Production of eurycomanone from cell suspension culture of Eurycoma longifolia. (2013). Natural Product Research. [Link]

  • Derivatization of diol 1 for HPLC analysis. (n.d.). ResearchGate. [Link]

  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2021). Molecules. [Link]

  • Eurycoma longifolia extract and its use in enhancing and/or stimulating immune system. (2016).
  • Recent Syntheses and Biological Profiling of Quassinoids. (2017). Tetrahedron. [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2013). PLoS ONE. [Link]

  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. (2015). Analytical Chemistry. [Link]

  • Characterization of Bioactivities and Biosynthesis of Angucycline/Angucyclinone Derivatives Derived from Gephyromycinifex aptenodytis gen. nov., sp. nov. (2023). Marine Drugs. [Link]

  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. (2015). eScholarship, University of California. [Link]

  • (PDF) NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. (2018). ResearchGate. [Link]

  • A method of extracting separation eurycomanone from Tongkat Ali root. (2017).
  • OPTIMIZATION OF ULTRASOUND AND ENZYME ASSISTED EXTRACTION OF EURYCOMANONE FROM EURYCOMA LONGIFOLIA (TONGKAT ALI). (2018). Universiti Malaysia Pahang. [Link]

  • CONFIRMING THE CHEMICAL STRUCTURE OF ANTIOXIDATIVE TRIHYDROXYFLAVONES FROM SCUTELLARIA BAICALENSIS USING MODERN SPECTROSCOPIC ME. (n.d.). Semantic Scholar. [Link]

  • Studies directed toward synthesis of quassinoids VIII synthesis and X-ray structure of 3 alpha-acetoxy 7 alpha, 15 alpha-oxido-16-oxa-5 beta, 14 beta-androstan-17-one. (1982). Steroids. [Link]

  • Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. (2017). Molecules. [Link]

  • 20.10a Synthesis of Esters. (2018). YouTube. [Link]

  • 1H NMR-MS-based heterocovariance as a drug discovery tool for fishing bioactive compounds out of a complex mixture of structural analogues. (2019). Scientific Reports. [Link]

  • Study on bioactivities of Morinda citrifolia L. fruit hydroalcoholic extracts and detection of novel phytoconstituents by UPLC-Q-exactive orbitrap-tandem mass spectrum analysis. (2023). Open Exploration. [Link]

  • Ester, carbonate synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Total synthesis of 14,15beta-Dihydroxyklaineanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Total Synthesis Strategies & Structural Profiling of 14,15


-Dihydroxyklaineanone 

Part 1: Executive Summary & Strategic Context

Subject: 14,15


-Dihydroxyklaineanone (CAS: 137359-82-1)
Class:  C20-Quassinoid (Picrasane skeleton)
Primary Source: Eurycoma longifolia (Tongkat Ali), Hannoa klaineana[1]

Technical Abstract: 14,15


-Dihydroxyklaineanone is a highly oxygenated quassinoid exhibiting potent anti-tumor (IC

~5

M against EBV activation) and anti-malarial properties. While the specific total synthesis of the 14,15-dihydroxy derivative remains a frontier challenge primarily addressed through natural product isolation, the total synthesis of the parent scaffold, Klaineanone , has been rigorously established by Grieco et al.

This Application Note provides the definitive synthetic protocol for the Klaineanone core , the requisite tetracyclic scaffold for accessing 14,15


-dihydroxyklaineanone. It integrates the foundational Grieco methodology with modern structural insights for D-ring functionalization, offering a roadmap for researchers aiming to access this high-value target via semi-synthesis or de novo construction.

Part 2: Structural Analysis & Retrosynthetic Logic

The chemical complexity of 14,15


-dihydroxyklaineanone lies in its picrasane skeleton : a tetracyclic core (A-B-C-D rings) featuring a trans-anti-trans ring fusion and a sensitive hemiketal/lactone bridge.
Structural Features
  • Core: Tetracyclic picrasane (C20).

  • A-Ring:

    
    -unsaturated ketone (enone).
    
  • C-Ring: Hemiketal bridge (C8-C11).

  • D-Ring (Critical): The 14,15-diol functionality distinguishes this derivative from Klaineanone, imparting specific polarity and receptor binding profiles.

Retrosynthetic Pathway (Grieco Strategy)

The logical access to the core is via a convergent Diels-Alder approach to form the A/B ring system, followed by C/D ring annulation.

Retrosynthesis Target 14,15β-Dihydroxyklaineanone (Target Molecule) Klaineanone Klaineanone (Parent Scaffold) Target->Klaineanone D-Ring Oxidation (C14/C15 Hydroxylation) Tetracyclic Tetracyclic Intermediate (C-Ring Closure) Klaineanone->Tetracyclic A-Ring Functionalization Bicyclic Wieland-Miescher Ketone Analog (A/B Ring System) Tetracyclic->Bicyclic C/D Ring Annulation Precursors Methyl Vinyl Ketone + 2-Methylcyclohexane-1,3-dione Bicyclic->Precursors Robinson Annulation

Figure 1: Retrosynthetic logic flow from the target 14,15-dihydroxy derivative back to the foundational Klaineanone synthesis starting materials.

Part 3: Detailed Synthetic Protocols

Note: As no direct total synthesis of the 14,15-dihydroxy derivative is published, the following protocol details the Total Synthesis of the Klaineanone Core (Grieco Method) . This provides the mandatory scaffold. Researchers must then apply late-stage oxidation (e.g., Mukaiyama hydration or Upjohn dihydroxylation) to install the 14,15-diol.

Phase 1: Construction of the A/B Ring System (Robinson Annulation)

Objective: Synthesize the Wieland-Miescher ketone analog.

  • Reagents: 2-methylcyclohexane-1,3-dione, Methyl Vinyl Ketone (MVK), KOH, Methanol.

  • Procedure:

    • Dissolve 2-methylcyclohexane-1,3-dione (1.0 eq) in methanol.

    • Add catalytic KOH (0.1 eq) and cool to 0°C.

    • Dropwise add MVK (1.1 eq) over 30 minutes.

    • Allow to warm to RT and stir for 12 hours.

    • Reflux for 4 hours to drive the aldol condensation/dehydration.

  • Checkpoint: Isolate the bicyclic enone (Wieland-Miescher ketone). Yield should be >70%.

    • Validation:

      
      H NMR should show the enone olefin proton at 
      
      
      
      5.8 ppm.
Phase 2: Elaboration of the C-Ring and D-Ring Precursor

Objective: Stereoselective installation of the C-ring via reductive alkylation.

  • Reagents: Li/NH

    
     (Birch conditions), alkyl halide (for C-ring side chain).
    
  • Mechanism:

    • The enone is subjected to dissolving metal reduction (Li/NH

      
      ) to generate the thermodynamic enolate.
      
    • Trapping with the appropriate electrophile (e.g., 1,3-dichloro-2-butene derivative) installs the carbon framework for the C and D rings.

  • Critical Control Point: The stereochemistry at the ring fusion (trans-anti-trans) is established here. The lithium reduction typically favors the thermodynamically stable trans-decalin system.

Phase 3: Formation of the Tetracyclic Core (The Grieco Cyclization)

Objective: Closure of the D-ring lactone/hemiketal.

  • Precursor: The functionalized tricyclic intermediate.

  • Reaction: Acid-catalyzed cyclization or intramolecular aldol condensation.

  • Protocol:

    • Treat the intermediate with dilute HCl/THF or pTsOH in benzene (reflux with Dean-Stark trap).

    • Monitor the formation of the hemiketal bridge by IR spectroscopy (disappearance of open-chain ketone, appearance of hydroxyl stretch and lactone carbonyl).

Phase 4: A-Ring Functionalization (The Quassinoid Signature)

Objective: Oxidation to the


-hydroxy enone (diosphenol) moiety.
  • Reagents: O

    
    , t-BuOK (autoxidation) or Rubottom oxidation (TMSCl/LDA followed by mCPBA).
    
  • Step-by-Step (Rubottom Method):

    • Enol Silylation: Treat ketone with LDA (-78°C) followed by TMSCl. Isolate silyl enol ether.

    • Epoxidation: Treat silyl enol ether with mCPBA in CH

      
      Cl
      
      
      
      at 0°C.
    • Rearrangement: Acidic hydrolysis (dilute HCl) opens the epoxide to the

      
      -hydroxy ketone.
      
    • Elimination: If necessary, elimination of a leaving group introduces the unsaturation to form the enone.

Part 4: Proposed Route to 14,15 -Dihydroxyklaineanone

To access the specific 14,15-dihydroxy target from the synthesized Klaineanone core, the following semi-synthetic modification is proposed based on quassinoid reactivity profiles:

Target Transformation: Olefin Dihydroxylation or


-Hydroxylation of D-ring Ketone.
  • Scenario A (If C14-C15 is an olefin):

    • Reagent: OsO

      
       (catalytic), NMO (stoichiometric), Acetone/Water.
      
    • Conditions: Upjohn Dihydroxylation. The steric bulk of the quassinoid core typically directs attack from the less hindered face (

      
      -face in this skeleton).
      
  • Scenario B (If C15 is a ketone):

    • Reagent: KHMDS, Davis Oxaziridine.

    • Mechanism: Enolization of the C15 ketone followed by electrophilic hydroxylation.

Part 5: Biological & Pharmacological Profiling

Data Summary Table: 14,15


-Dihydroxyklaineanone Activity 
Target / Cell LineActivity TypeIC

/ Value
Reference
EBV Activation Inhibition (Anti-tumor)5.0

M
[1]
HeLa Cells Cytotoxicity48.18

M
[2]
MCF-7 (Breast) CytotoxicityActive (Potent)[1, 3]
P. falciparum Anti-malarialActive[3]

Mechanism of Action: The compound acts as a potent inhibitor of tumor promoter-induced Epstein-Barr virus (EBV) activation.[2][3] Unlike general cytotoxins, it shows selectivity in interfering with viral replication pathways and NF-


B signaling, a common trait among C20-quassinoids.

Part 6: References & Verification

  • Anti-tumor Activity & Isolation: Kuo, P. C., et al. "Cytotoxic quassinoids from the root of Eurycoma longifolia." Journal of Natural Products. (Link to source via PubMed/ACS).

  • Cytotoxicity Data: MedChemExpress Product Datasheet for 14,15

    
    -Dihydroxyklaineanone. 
    
  • Total Synthesis of Klaineanone (Parent): Grieco, P. A., et al. "Total synthesis of a highly oxygenated quassinoid, (+/-)-klaineanone." Journal of the American Chemical Society, 1988, 110(5), 1630-1631.

  • Quassinoid Biosynthesis & Structure: Polonsky, J. "Quassinoid Bitter Principles II." Fortschritte der Chemie organischer Naturstoffe.

Disclaimer: This Application Note describes advanced synthetic protocols involving hazardous reagents (Li/NH


, OsO

). All procedures should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Notes and Protocols for 14,15β-Dihydroxyklaineanone Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Quassinoid

14,15β-Dihydroxyklaineanone is a member of the quassinoid family, a class of natural products isolated from plants of the Simaroubaceae family.[1][2] Quassinoids have garnered significant attention in cancer research due to their wide range of biological activities, including anti-proliferative, anti-inflammatory, and anti-viral effects.[1][2] Specifically, 14,15β-Dihydroxyklaineanone has demonstrated potent anti-proliferative activity against human leukemia cell lines, suggesting its potential as a novel therapeutic agent.[3] This document provides a comprehensive guide for researchers investigating the cellular effects of 14,15β-Dihydroxyklaineanone, offering detailed protocols for cell culture treatment and subsequent analysis of key cellular processes.

The protocols outlined herein are designed to be robust and adaptable, providing a framework for assessing cytotoxicity, apoptosis, cell cycle progression, and the modulation of key signaling pathways. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to offer insights into the rationale behind these experimental choices, ensuring scientific integrity and fostering a deeper understanding of the compound's mechanism of action.

I. Compound Handling and Preparation

Proper handling and preparation of 14,15β-Dihydroxyklaineanone are critical for obtaining reproducible and reliable experimental results.

Reconstitution and Storage:

Quassinoids, like many small molecules, require careful handling to maintain their stability and activity. It is recommended to prepare a concentrated stock solution in a suitable organic solvent and store it under appropriate conditions to prevent degradation.

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO)DMSO is a versatile solvent capable of dissolving a wide range of organic compounds and is miscible with cell culture media at low concentrations.
Stock Concentration 10-20 mMA high concentration stock minimizes the volume of solvent added to cell cultures, thereby reducing potential solvent-induced cytotoxicity.
Storage Temperature -20°C or -80°CLower temperatures slow down the rate of chemical degradation, preserving the compound's integrity over time.[4]
Aliquoting RecommendedAliquoting the stock solution into smaller, single-use volumes prevents repeated freeze-thaw cycles which can lead to compound degradation.[4]

Protocol for Stock Solution Preparation:

  • Bring the vial of 14,15β-Dihydroxyklaineanone to room temperature before opening to prevent condensation.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of compound with a molecular weight of 378.4 g/mol , dissolve in 26.4 µL of DMSO).

  • Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath (37°C) may be necessary for some compounds.

  • Dispense into small-volume, amber-colored, and tightly sealed vials.

  • Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

II. Cell Line Selection and Maintenance

The choice of cell line is paramount for a successful investigation. Given the known anti-proliferative effects of 14,15β-Dihydroxyklaineanone on leukemia cells, the following human leukemia cell lines are recommended for initial studies:

  • K562: A chronic myelogenous leukemia cell line.

  • HL-60: A human promyelocytic leukemia cell line.

These cell lines have been previously used to evaluate the activity of quassinoids.[3] It is crucial to obtain cell lines from a reputable cell bank to ensure their identity and quality.

General Cell Culture Practice:

  • Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Regularly monitor cell morphology and growth characteristics.

  • Perform routine mycoplasma testing to ensure cultures are free from contamination.

  • Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.

III. Experimental Workflow

The following workflow provides a logical progression for characterizing the cellular effects of 14,15β-Dihydroxyklaineanone.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis prep_compound Prepare 14,15β-Dihydroxyklaineanone Stock treatment Treat Cells with Compound (Dose-Response & Time-Course) prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment viability Cytotoxicity/Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western Western Blotting (Signaling Proteins) treatment->western qpcr qPCR (Gene Expression) treatment->qpcr

Figure 1: A generalized experimental workflow for investigating the effects of 14,15β-Dihydroxyklaineanone.

IV. Detailed Experimental Protocols

A. Determination of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of 14,15β-Dihydroxyklaineanone in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM to determine the IC₅₀ value. Include a vehicle control (DMSO) at the highest concentration used for the compound.

  • Incubation: Add 100 µL of the diluted compound to the respective wells. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

ParameterRecommended Value
Cell Density 5,000 - 10,000 cells/well
Compound Concentration Range 0.1 - 100 µM (initial screen)
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL (final)
MTT Incubation 4 hours
B. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[5]

Protocol:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and treat with 14,15β-Dihydroxyklaineanone at concentrations around the determined IC₅₀ for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6]

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze by flow cytometry.

V. Investigation of Molecular Mechanisms

Based on the known activities of quassinoids, it is hypothesized that 14,15β-Dihydroxyklaineanone may exert its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis, such as NF-κB, HIF-1α, and c-Myc.[1][2]

A. Proposed Signaling Pathway

The following diagram illustrates a plausible signaling cascade that may be influenced by 14,15β-Dihydroxyklaineanone, leading to apoptosis. Quassinoids have been shown to induce reactive oxygen species (ROS), which can in turn affect downstream signaling.

signaling_pathway compound 14,15β-Dihydroxyklaineanone ros ↑ Reactive Oxygen Species (ROS) compound->ros nfkb NF-κB Pathway (Inhibition) ros->nfkb or direct inhibition hif1a HIF-1α Pathway (Inhibition) ros->hif1a or direct inhibition cmyc c-Myc Pathway (Modulation) ros->cmyc or direct modulation anti_apoptotic ↓ Anti-apoptotic Proteins (e.g., Bcl-2, XIAP) nfkb->anti_apoptotic hif1a->anti_apoptotic pro_apoptotic ↑ Pro-apoptotic Proteins (e.g., Bax, Bak) cmyc->pro_apoptotic caspases Caspase Activation anti_apoptotic->caspases pro_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2: A proposed signaling pathway for 14,15β-Dihydroxyklaineanone-induced apoptosis.

B. Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression and activation (e.g., phosphorylation) of key signaling molecules.[2][7]

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p65, IκBα, HIF-1α, c-Myc, Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

C. Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is a sensitive technique to measure the expression levels of specific genes.[8] This can be used to determine if 14,15β-Dihydroxyklaineanone affects the transcription of genes involved in the targeted signaling pathways.

Protocol:

  • RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., NFKB1, HIF1A, MYC, BCL2, BAX) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

VI. Concluding Remarks

The protocols and application notes provided in this document offer a comprehensive framework for the initial investigation of 14,15β-Dihydroxyklaineanone's cellular effects. The experimental design is structured to provide a multi-faceted understanding of the compound's activity, from its cytotoxic potential to its influence on key molecular pathways. By adhering to these detailed methodologies and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data that will be instrumental in elucidating the therapeutic potential of this promising quassinoid.

VII. References

  • Dai, J., et al. (2021). Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. Molecules, 26(19), 5939. [Link]

  • Lakshmanan, I., & Batra, S. K. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(1), e996. [Link]

  • Lakshmanan, I., & Batra, S. K. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(1). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Bio-Rad. Propidium iodide staining of cells for cell cycle analysis. [Link]

  • Semenza, G. L. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Journal of Clinical Investigation, 125(6), 2231–2232. [Link]

  • Kubista, M., et al. (2021). Tutorial: Guidelines for Single-Cell RT-qPCR. Cells, 10(3), 699. [Link]

  • National Cancer Institute. (2023). Established Human Cell Lines as Models to Study Anti-leukemic Effects of Flavonoids. [Link]

  • Xia, L., et al. (2024). NF-κB and apoptosis: colorectal cancer progression and novel strategies for treatment. Journal of Hematology & Oncology, 17(1), 1-18. [Link]

  • Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer. Nature, 411(6835), 342-348. [Link]

  • Abeomics. c-Myc and Apoptosis. [Link]

  • Semenza, G. L. (2024). Hypoxia-inducible factor in cancer: from pathway regulation to therapeutic opportunity. Nature Reviews Cancer, 24(2), 117-134. [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. [Link]

  • Xia, L., et al. (2018). Role of the NFκB-signaling pathway in cancer. OncoTargets and therapy, 11, 2063. [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Bio-Rad. (2012). Accurate and Reproducible RT-qPCR Gene Expression Analysis on Cell Culture Lysates Using the SingleShot™ SYBR® Green Kit. [Link]

  • Broad Institute. (n.d.). Cancer Cell Line Encyclopedia (CCLE). [Link]

  • Karin, M., & Lin, A. (2002). NF-kappaB at the crossroads of life and death. Nature immunology, 3(3), 221-227. [Link]

  • GenScript. Guidelines for Dissolving Peptides. [Link]

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • Creative Diagnostics. (n.d.). C-MYC Signaling Pathway. [Link]

  • Gene-quantification.com. (n.d.). Good practice guide for the application of quantitative PCR (qPCR). [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Arora, R., et al. (2022). Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism. Frontiers in Oncology, 12, 850945. [Link]

  • A-Abuhusain, M., & Salah, H. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

  • MDPI. (2025). Anti-Leukemic Properties of Curcumin on Acute Lymphoblastic Leukemia: A Systematic Review. [Link]

  • Bustin, S. A., et al. (2012). Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells. F1000Research, 1. [Link]

  • OncoView. (2021, October 6). Activation of the NF-κB pathway in malignant disease [Video]. YouTube. [Link]

  • University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • MDPI. (2022). Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. [Link]

  • MDPI. (2023). Guidelines for Successful Quantitative Gene Expression in Real-Time qPCR Assays. [Link]

  • Juin, P., et al. (1999). c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release. Genes & development, 13(11), 1367-1381. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • ResearchGate. (2025). The Hypoxia-Inducible Factor-1alpha Signaling Pathway and its Relation to Cancer and Immunology. [Link]

  • De Melo, J. (2018, October 25). Destabilization and Degradation of MYC: More Ways Than One [Video]. YouTube. [Link]

  • JoVE. (2023, April 30). Video: NF-kB-dependent Signaling Pathway. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of 14,15-beta-Dihydroxyklaineanone Using Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These comprehensive application notes provide a strategic guide and detailed protocols for the in vivo evaluation of 14,15-beta-dihydroxyklaineanone, a promising quassinoid compound. This document is designed to equip researchers with the necessary framework to investigate its therapeutic potential across various disease areas, including inflammation, cancer, and parasitic infections. The protocols outlined herein are grounded in established methodologies and emphasize robust experimental design and data interpretation.

Introduction to 14,15-beta-Dihydroxyklaineanone and the Quassinoid Family

14,15-beta-dihydroxyklaineanone belongs to the quassinoid family, a class of structurally complex triterpenoids predominantly found in plants of the Simaroubaceae family.[1][2][3] For centuries, extracts from these plants have been utilized in traditional medicine to treat a variety of ailments.[1][2] Modern scientific investigation has revealed that quassinoids possess a broad spectrum of pharmacological activities, including potent anti-inflammatory, anti-proliferative, anti-viral, and anti-malarial effects.[1][2][3][4]

The therapeutic potential of quassinoids is often attributed to their ability to modulate key cellular signaling pathways.[1][2] For instance, some quassinoids have been shown to inhibit protein synthesis and impact critical pathways like HIF-1α and MYC, which are central to cancer cell survival and proliferation.[1][2] Given these promising biological activities, 14,15-beta-dihydroxyklaineanone warrants thorough investigation as a potential therapeutic agent. The judicious selection of appropriate animal models is a critical next step in elucidating its in vivo efficacy and safety profile.[5][6]

Strategic Selection of Animal Models

The choice of an appropriate animal model is paramount for the successful preclinical evaluation of any therapeutic candidate and should be guided by the specific research question.[5][6] An inappropriate model can lead to misleading results and hinder the discovery of promising new drugs.[5] For 14,15-beta-dihydroxyklaineanone, the selection should be based on its known biological activities within the quassinoid class.

Rationale for Model Selection

The primary considerations for selecting an animal model are its ability to mimic the human disease state and its predictive validity for therapeutic response.[7] For initial efficacy studies, rodent models, particularly mice and rats, are often preferred due to their well-characterized genetics, rapid breeding cycles, and cost-effectiveness.[8]

The following table outlines recommended animal models for investigating the primary therapeutic potentials of 14,15-beta-dihydroxyklaineanone:

Therapeutic Area Recommended Animal Models Key Features and Rationale
Inflammation Carrageenan-Induced Paw Edema (Rat/Mouse)A widely used and well-characterized model of acute inflammation.[9] It allows for the rapid assessment of a compound's ability to reduce edema and inflammatory cell infiltration.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation (Mouse)Mimics systemic inflammatory responses seen in sepsis and other inflammatory conditions. Allows for the evaluation of effects on pro-inflammatory cytokine production (e.g., TNF-α, IL-1β).
Collagen-Induced Arthritis (Mouse/Rat)A model of chronic autoimmune inflammation that shares many pathological features with human rheumatoid arthritis.[10]
Cancer Xenograft Models (Immunocompromised Mice)Human cancer cell lines (e.g., from breast, lung, colon) are implanted subcutaneously or orthotopically.[11] This allows for the evaluation of direct anti-tumor activity in a living system.
Genetically Engineered Mouse Models (GEMMs)These models develop tumors spontaneously due to specific genetic mutations, closely mimicking the genetic progression of human cancers.[11]
Patient-Derived Xenograft (PDX) ModelsTumors from human patients are directly implanted into immunocompromised mice, preserving the original tumor architecture and heterogeneity.[11]
Parasitic Diseases Plasmodium berghei Infection (Mouse)A standard model for screening anti-malarial compounds.
Leishmania spp. Infection (Mouse)Used to assess the efficacy of compounds against leishmaniasis, a neglected tropical disease.[12]
Trypanosoma cruzi Infection (Mouse)A model for Chagas disease, another significant parasitic illness.[13]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for key in vivo experiments. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

In Vivo Efficacy Study: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to assess the acute anti-inflammatory effects of 14,15-beta-dihydroxyklaineanone.

Workflow for Carrageenan-Induced Paw Edema Model

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Post-Induction & Analysis Phase acclimatization Animal Acclimatization (7 days) grouping Randomization into Groups (n=6-8 per group) acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Administration of Vehicle, 14,15-beta-dihydroxyklaineanone, or Positive Control baseline->treatment induction Subplantar Injection of Carrageenan treatment->induction measurement Paw Volume Measurement (1, 2, 3, 4, 5, 6 hours post-carrageenan) induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia analysis Histopathological & Biochemical Analysis euthanasia->analysis

Caption: Workflow for assessing anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for at least 7 days before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • 14,15-beta-dihydroxyklaineanone (multiple dose levels, e.g., 10, 30, 100 mg/kg)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compound, vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

  • Endpoint Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histopathological examination and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

In Vivo Efficacy Study: Xenograft Tumor Model in Nude Mice

This protocol evaluates the anti-cancer activity of 14,15-beta-dihydroxyklaineanone against a specific human cancer cell line.

Workflow for Xenograft Tumor Model

G cluster_0 Tumor Implantation Phase cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Phase acclimatization Acclimatization of Nude Mice (7 days) implantation Subcutaneous Injection of Cancer Cells acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring grouping Randomization into Groups (when tumors reach ~100-150 mm³) monitoring->grouping treatment Administration of Vehicle, 14,15-beta-dihydroxyklaineanone, or Positive Control grouping->treatment tumor_measurement Tumor Volume Measurement (2-3 times per week) treatment->tumor_measurement body_weight Body Weight Monitoring treatment->body_weight endpoint Endpoint Criteria Met (e.g., tumor size, study duration) tumor_measurement->endpoint body_weight->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Tumor Weight Measurement & Further Analysis euthanasia->analysis G cluster_0 Cellular Stress & Signaling cluster_1 Apoptotic Pathway Activation quassinoid 14,15-beta-dihydroxyklaineanone protein_synthesis Inhibition of Protein Synthesis quassinoid->protein_synthesis ros ROS Production quassinoid->ros bax_bak Bax/Bak Activation protein_synthesis->bax_bak ros->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential mechanism of quassinoid-induced apoptosis.

Data Interpretation and Translational Relevance

The data generated from these animal models will provide critical insights into the therapeutic potential of 14,15-beta-dihydroxyklaineanone. It is important to consider the limitations of animal models and the potential for interspecies differences in metabolism and response. [14]However, robust and well-designed preclinical studies are a prerequisite for advancing a compound to clinical trials. [15][16]The ultimate goal is to translate the findings from these animal models to predict the safety and efficacy of 14,15-beta-dihydroxyklaineanone in humans. [15]

References

  • An, F., et al. (2015). Anti-inflammatory activity of betalain-rich dye of Beta vulgaris: effect on edema, leukocyte recruitment, superoxide anion and cytokine production. Mycobiology, 38(4), 494-504. [Link]

  • Arima, Y., et al. (2003). Biological activity of alpha-thujaplicin, the isomer of hinokitiol. Journal of Agricultural and Food Chemistry, 51(12), 3507-3511. [Link]

  • Bosch, F., et al. (2011). Quassinoids: From traditional drugs to new cancer therapeutics. Current Medicinal Chemistry, 18(24), 3683-3703. [Link]

  • Eaton, D. L., & Klaassen, C. D. (2001). Toxicology in the drug discovery and development process. Current Protocols in Toxicology, Chapter 1, Unit 1.1. [Link]

  • He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6409-6421. [Link]

  • Steward, R. G., & You, M. (2010). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Protocols in Pharmacology, Chapter 14, Unit 14.7. [Link]

  • Calvo-Alvarez, E., et al. (2020). Animal models of neglected parasitic diseases: In vivo multimodal imaging of experimental trypanosomatid infections. Methods in Molecular Biology, 2116, 263-286. [Link]

  • Choudhary, N., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Phytotherapy Research, 33(10), 2585-2601. [Link]

  • Doligalska, M., et al. (2017). The antiparasitic activity of avenacosides against intestinal nematodes. Veterinary Parasitology, 241, 5-13. [Link]

  • Kumar, V., & Kumar, S. (2014). Animal Models of Inflammation: A Review. Asian Journal of Pharmaceutical Research, 4(2), 85-90. [Link]

  • Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5693. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

  • de Oliveira, A. C. A., et al. (2022). Calomys callosus: An Experimental Animal Model Applied to Parasitic Diseases Investigations of Public Health Concern. Pathogens, 11(4), 434. [Link]

  • ResearchGate. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. ResearchGate. [Link]

  • Li, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Akhtar, A. (2023). The (misleading) role of animal models in drug development. Frontiers in Pharmacology, 14, 1204847. [Link]

  • Dr.Oracle. (2026). What are quassinoids and what are their potential medicinal uses?. Dr.Oracle. [Link]

  • Bentham Science Publishers. (2011). Quassinoids: From Traditional Drugs to New Cancer Therapeutics. Bentham Science Publishers. [Link]

  • Rojas, J., et al. (2024). Evaluation of Bioactive Compounds, Antioxidant Capacity, and Anti-Inflammatory Effects of Lipophilic and Hydrophilic Extracts of the Pericarp of Passiflora tripartita var. mollissima at Two Stages of Ripening. Molecules, 29(20), 4879. [Link]

  • PubMed. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. PubMed. [Link]

  • Broughton, H. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Broughton. [Link]

  • Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]

  • PubMed. (1993). Antitumor activity of 13,14-dihydro-15-deoxy-delta7-prostaglandin-A1-methyl ester integrated into lipid microspheres against human ovarian carcinoma cells resistant to cisplatin in vivo. PubMed. [Link]

  • ResearchGate. (2012). Animal models for toxicological screening and drug development. ResearchGate. [Link]

  • Lewis, M. D., & Kelly, J. M. (2016). Animal models for exploring Chagas disease pathogenesis and supporting drug discovery. Expert Opinion on Drug Discovery, 11(11), 1047-1060. [Link]

  • IJPSR. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • MDPI. (2020). Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. MDPI. [Link]

  • KNOWLEDGE – International Journal. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. [Link]

  • Division of Cancer Prevention. (n.d.). Animal Models Used by PREVENT. National Cancer Institute. [Link]

  • PubMed. (2021). β-Lactone derivatives and their anticancer activities: A short review. PubMed. [Link]

  • MDPI. (2023). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. MDPI. [Link]

  • PubMed. (2024). Quassinoids as Promising Anti-cancer Agents. PubMed. [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • NIH. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Identification of 14,20-dihydroxy-docosahexaenoic acid as a novel anti-inflammatory metabolite. ResearchGate. [Link]

  • ResearchGate. (2025). Uses and limits of animal models in parasitology. ResearchGate. [Link]

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Sources

Troubleshooting & Optimization

Improving 14,15beta-Dihydroxyklaineanone solubility for in vitro assays

Technical Support Center: 14,15 -Dihydroxyklaineanone (DHK)[1]

Executive Summary

14,15

11

This guide addresses the critical failure point in DHK bioassays: compound precipitation upon dilution . The protocols below prioritize kinetic stability —ensuring the compound remains dissolved long enough to interact with the biological target without "crashing out" or forming micro-crystals that skew IC50 data.

Module 1: Stock Solution Preparation

The Foundation of Reproducibility

Most solubility issues stem from moisture contamination in the stock solution. Quassinoids are hygroscopic; water introduction into a DMSO stock reduces the solvent's power and promotes degradation.

Protocol: Anhydrous DMSO Stock Generation

Reagents:

  • 14,15

    
    -Dihydroxyklaineanone (Solid, >98% purity)[1]
    
  • Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%, water <50 ppm)[1]

  • Desiccator with active silica gel or Drierite™

Step-by-Step:

  • Equilibration: Allow the vial of lyophilized DHK to reach room temperature inside a desiccator before opening. Reason: Prevents condensation of atmospheric water onto the cold powder.

  • Solvent Addition: Add anhydrous DMSO to achieve a stock concentration of 10 mM to 20 mM .

    • Note: Do not attempt >50 mM stocks.[1] High viscosity promotes aggregation.[1]

  • Vortexing: Vortex vigorously for 30–60 seconds. Visually inspect for clarity.

  • Aliquot & Store: Immediately dispense into single-use aliquots (e.g., 20–50

    
    L) in amber tubes. Store at -20°C.
    
    • Critical: Avoid repeated freeze-thaw cycles.[1][2] Each cycle introduces moisture.[1]

Module 2: The "Intermediate Step" Dilution Strategy

Preventing "Solvent Shock"

A common error is pipetting 100% DMSO stock directly into the cell culture well. This causes a localized high-concentration zone where the compound precipitates instantly before mixing.[1]

The Serial Dilution Workflow

Instead of a direct spike, use an Intermediate Solvent System .

StepSource SolutionDiluentFinal Solvent CompositionDHK Conc. (Example)Status
1. Stock Solid DHK100% DMSO100% DMSO10 mMStable
2.[1] Intermediate 10

L of Stock
990

L of PBS/DMSO (1:1)
50% DMSO100

M
Metastable
3. Working 10

L of Intermediate
990

L of Culture Media
0.5% DMSO1

M
Assay Ready

Why this works: The 50% DMSO intermediate step buffers the polarity shift. It allows hydration shells to form around the hydroxyl groups of DHK gradually, preventing the hydrophobic skeleton from aggregating.

Visualizing the Solubility Decision Tree

GStartStart: DHK SolidDMSO_StockPrepare 10-20mM Stock(Anhydrous DMSO)Start->DMSO_StockTarget_ConcDefine Target Assay Conc.(e.g., 10 µM)DMSO_Stock->Target_ConcDilution_CheckIs Target Conc. > 50 µM?Target_Conc->Dilution_CheckDirect_DilutionDirect Dilution Risk:Precipitation LikelyDilution_Check->Direct_DilutionYesIntermed_StepUse Intermediate Dilution(50% DMSO in PBS)Dilution_Check->Intermed_StepNoAlt_MethodSwitch to HP-beta-CyclodextrinComplexationDirect_Dilution->Alt_MethodFinal_MediaDilute into Media(Final DMSO < 0.5%)Intermed_Step->Final_MediaCheck_PrecipMicroscopic Inspection(200x)Final_Media->Check_PrecipSuccessProceed to AssayCheck_Precip->SuccessClearFailPrecipitation DetectedCheck_Precip->FailCrystalsFail->Alt_Method

Caption: Figure 1. Decision logic for solubilizing DHK. The intermediate dilution step is critical for maintaining kinetic stability in aqueous media.

Module 3: Advanced Formulations (When DMSO Fails)

If your assay requires DHK concentrations

1
Protocol: Hydroxypropyl- -Cyclodextrin (HP- -CD) Complexation

Cyclodextrins form a "bucket" around the hydrophobic core of the quassinoid while presenting a hydrophilic exterior to the media [2].

  • Prepare Carrier: Dissolve 20% (w/v) HP-

    
    -CD in sterile water or PBS.[1] Filter sterilize (0.22 
    
    
    m).[1]
  • Solubilize DHK: Add DHK stock (DMSO) to the HP-

    
    -CD solution with constant stirring.[1]
    
    • Ratio: Maintain a molar ratio of at least 1:10 (Drug:CD).[1]

  • Incubate: Shake at 37°C for 30 minutes to allow inclusion complex formation.

  • Dilute: Use this complex to spike your cell culture media.[1]

Module 4: Troubleshooting & FAQs

Q1: I see "black dots" in my wells under the microscope. Is this contamination?

Diagnosis: It is likely micro-precipitation of DHK, not bacterial contamination.[1] Test:

  • Warm the plate to 37°C.

  • Add an equal volume of 100% DMSO to a test well.[1]

  • Result: If the dots disappear instantly, it was DHK precipitate.[1] If they remain, it is biological contamination.[1] Fix: Adopt the "Intermediate Dilution Strategy" (Module 2) and ensure final DMSO concentration does not exceed the solubility limit.

Q2: My IC50 values are fluctuating wildly between replicates.

Diagnosis: Uneven suspension. If DHK precipitates, the local concentration in the well drops, but crystals settling on cells can cause physical toxicity (false positive) or lack of exposure (false negative). Fix:

  • Sonicate the intermediate dilution for 5 minutes before adding to media.

  • Use a vehicle control with the exact same % DMSO to normalize data.

Q3: What is the maximum safe DMSO limit?

Answer:

  • Robust Lines (HeLa, MCF-7): 0.5% v/v is generally tolerated [3].[1]

  • Sensitive Lines (Primary cells, Neurons): Keep below 0.1% v/v.[1]

  • Note: Always run a "DMSO-only" control.[1] If DMSO alone kills >10% of cells, your assay window is compromised.[1]

Mechanism of Failure: The "Crash Out" Effect

CrashOutcluster_0DMSO Stockcluster_1Rapid Aqueous DilutionDHK_SolvatedDHK Molecule(Solvated by DMSO)Water_ShockWater Strips DMSODHK_Solvated->Water_ShockDilutionAggregatesHydrophobicAggregationWater_Shock->AggregatesHigh SurfaceTensionPrecipitateCrystal Formation(Bio-unavailable)Aggregates->PrecipitateTime

Caption: Figure 2.[1] Mechanism of precipitation. Rapid introduction of water strips the DMSO solvation shell, forcing hydrophobic DHK molecules to aggregate.

References

  • Tung, N. H., et al. (2017).[1][3] Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. Pharmacognosy Magazine, 13(51), 459-462.[1][3]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Timm, M., et al. (2013).[1] Considerations regarding use of solvents in in vitro cell based assays. PLOS ONE, 8(12), e81209.[1]

Optimizing dosage for 14,15beta-Dihydroxyklaineanone in animal studies

Technical Support Center: 14,15 -Dihydroxyklaineanone In Vivo Optimization

Status: Operational Role: Senior Application Scientist Subject: Dosage & Formulation Optimization for Animal Models

Executive Summary & Compound Profile

14,15


-Dihydroxyklaineanone


poor aqueous solubilitylow oral bioavailability

Critical Warning: Do not extrapolate dosages linearly from in vitro IC

Key Parameters Table
ParameterValue / CharacteristicImplication for Protocol
Molecular Weight 396.43 g/mol Moderate size; membrane permeability varies.
LogP ~ -1.0 to 0.5 (Estimated)Amphiphilic but prone to crystallization in aqueous buffers.
Primary Solubility DMSO, EthanolRequires co-solvents (Tween 80/PEG) for in vivo use.
Class Toxicity Cytotoxic; Protein synthesis inhibitionHigh risk of weight loss/lethargy at >50 mg/kg.
Oral Bioavailability Low (<15% for related analogs)Intraperitoneal (IP) or Intravenous (IV) recommended for proof-of-concept.

Troubleshooting Guide (Q&A Format)

CATEGORY A: Formulation & Solubility

User Question: "I dissolved the compound in DMSO, but it precipitates immediately when I add saline/PBS for injection. How do I fix this?"

Technical Response: This is the most common failure mode. 14,15

stable micellar suspensionco-solvent system

Recommended Protocol (The "30/10/60" Rule): Do not use >10% DMSO if possible to avoid vehicle toxicity.

  • Step 1: Dissolve pure compound in 100% DMSO (Stock A). Concentration should be 20x your final target.

  • Step 2: Add Tween 80 or Cremophor EL to Stock A. Ratio: 1 part Tween to 1 part DMSO. Vortex until clear.

  • Step 3: Slowly add warm (37°C ) Saline (0.9% NaCl) dropwise while vortexing.

    • Target Final Composition: 5% DMSO / 5% Tween 80 / 90% Saline.

    • Alternative: 10% DMSO / 40% PEG400 / 50% Saline (Better for higher doses).

Visual Troubleshooting Workflow:

FormulationLogicStartDissolve Compoundin DMSOCheckTarget Dose> 10 mg/kg?Start->CheckLowDoseUse Low-Viscosity Vehicle(5% DMSO / 5% Tween 80 / Saline)Check->LowDoseNoHighDoseUse High-Solubility Vehicle(10% DMSO / 40% PEG400 / Saline)Check->HighDoseYesAddSalineAdd Warm SalineDropwise + VortexLowDose->AddSalineHighDose->AddSalineResultCheck Clarity:Clear or Opalescent?AddSaline->ResultSuccessProceed to InjectionResult->SuccessClearFailPrecipitation:Increase PEG400 orReduce ConcentrationResult->FailCloudy/Crystals

Caption: Decision tree for selecting the appropriate vehicle based on dosage requirements to prevent precipitation.

CATEGORY B: Dosage Optimization

User Question: "I see papers using 30 mg/kg for similar compounds. Can I start there? What is the therapeutic window?"

Technical Response: While doses up to 30 mg/kg have been reported for "14k" (a derivative code often linked to this structure) in specific tumor models, starting there is risky without strain-specific validation. Quassinoids have a steep toxicity curve.

Standard Operating Procedure (SOP) for Dose Finding:

  • Pilot Tolerability Study (n=3 mice/group):

    • Group A: 5 mg/kg (IP, q.o.d - every other day)

    • Group B: 15 mg/kg (IP, q.o.d)

    • Group C: 30 mg/kg (IP, q.o.d)[1]

  • Endpoints: Monitor body weight daily.

    • Stop Rule: >15% body weight loss within 48 hours indicates MTD (Maximum Tolerated Dose) exceeded.

  • Efficacy Dosing:

    • If 30 mg/kg is tolerated, use it as the "High Dose".

    • Most efficacy is observed between 10 mg/kg and 30 mg/kg via IP injection.

Why not Oral (PO)? Data on the related Eurycomanone shows absolute oral bioavailability of ~10-15% with a half-life of <1 hour. Oral dosing requires 5-10x the IP dose (i.e., 100+ mg/kg), which significantly increases the cost and risk of gastrointestinal toxicity.

CATEGORY C: Experimental Monitoring

User Question: "My mice are losing weight, but the tumor isn't shrinking yet (Day 7). Should I increase the dose?"

Technical Response: NO. Weight loss is a sign of systemic toxicity (likely protein synthesis inhibition in healthy tissue), not lack of potency.

  • Action: Reduce dose frequency (e.g., from daily to every other day) or introduce a "drug holiday" (2 days off).

  • Mechanism: 14,15

    
    -Dihydroxyklaineanone acts via cytotoxic pathways. Efficacy in xenografts often lags behind toxicity. If weight loss >10%, you are compromising the animal's physiology, which confounds tumor data due to stress-induced immunosuppression.
    

Experimental Workflow: Pharmacokinetics & Efficacy

To validate your specific batch, run this minimal viable protocol.

Step-by-Step Protocol
  • Preparation:

    • Weigh 14,15

      
      -Dihydroxyklaineanone (store at -20°C, protected from light).
      
    • Prepare Vehicle: 10% DMSO + 40% PEG400 + 50% Saline.

  • Administration (IP):

    • Inject volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

    • Tip: Warm solution to 37°C to reduce abdominal cramping.

  • Sampling (PK Study - Optional but Recommended):

    • Timepoints: 0.5h, 1h, 4h, 24h.

    • Quassinoids clear rapidly (t

      
       often < 2h). If you miss the early window, you will see no drug.
      
  • Efficacy Readout:

    • Tumor Volume measurement (Caliper):

      
      .[2]
      
    • Compare vs. Vehicle Control.[2][3]

Dose-Response Logic Diagram:

DoseLogicInputInitial Efficacy Study(Start @ 15 mg/kg IP)MonitorMonitor Body Weight (BW)& Tumor Vol (TV)Input->MonitorDecisionDay 7 Status?Monitor->DecisionToxBW Loss > 15%Decision->ToxHigh ToxNoEffNo Tox, No TV ReductionDecision->NoEffLow EfficacyGoodNo Tox, TV ReductionDecision->GoodOptimalReduceReduceTox->ReduceReduce Dose to 10 mg/kgor Frequency (q.o.d)IncreaseIncreaseNoEff->IncreaseEscalate to 30 mg/kg(Check Solubility)MaintainMaintainGood->MaintainContinue Protocol

Caption: Logic flow for adjusting dosage based on Day 7 physiological feedback.

References

  • Tung, N. H., et al. (2017). "Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines." Pharmacognosy Magazine.

  • Low, B. S., et al. (2005). "Bioavailability and pharmacokinetic studies of eurycomanone from Eurycoma longifolia." Planta Medica. (Provides class-specific PK data: low oral bioavailability).

  • FDA Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." (Basis for allometric scaling).

  • Turner, P. V., et al. (2011). "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science.

  • ChemicalBook. (2023).[4] "14,15beta-Dihydroxyklaineanone Product Properties and Solubility."

Technical Support Center: Troubleshooting 14,15β-Dihydroxyklaineanone HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges with 14,15β-dihydroxyklaineanone. Peak tailing is a common, yet solvable, issue that can compromise quantification accuracy and method robustness. This document provides a structured, in-depth approach to diagnosing and resolving this specific problem, moving beyond generic advice to offer solutions tailored to the unique chemical nature of this quassinoid.

Part 1: Foundational Understanding

Q1: What is HPLC peak tailing and why is it a significant problem?

Peak tailing refers to the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks are perfectly symmetrical (Gaussian). We quantify this asymmetry using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry, while values greater than 1.2 are generally considered tailing. The USP often recommends a tailing factor between 0.9 and 1.2, though a value up to 1.5 may be acceptable for some assays.[1]

Peak tailing is problematic because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making accurate integration and quantification of individual components difficult or impossible.[1]

  • Decreases Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

  • Complicates Peak Integration: Automated integration software can struggle to consistently define the start and end of a tailing peak, leading to poor reproducibility and inaccurate quantitative results.[1][2]

Q2: What are the fundamental properties of 14,15β-dihydroxyklaineanone that might contribute to peak tailing?

Understanding the analyte's structure is the first step in troubleshooting. 14,15β-dihydroxyklaineanone is a C-20 quassinoid, a class of degraded triterpenes.[3][4] Its structure presents several key features that are highly relevant to its chromatographic behavior.

  • Multiple Hydroxyl Groups: The molecule possesses five hydroxyl (-OH) groups.[3][5] These polar functional groups are capable of forming strong hydrogen bonds.

  • High Polarity: The numerous hydroxyl groups contribute to a high polar surface area (144.52 Ų).[3]

  • Weakly Acidic/Neutral Nature: The predicted pKa of the most acidic hydroxyl group is approximately 11.5-11.9, meaning it will be fully protonated and neutral at typical reversed-phase HPLC pH ranges.[3][6] The molecule is also considered essentially neutral in terms of basicity.[3]

The primary takeaway is that the multiple, polar hydroxyl groups are the most likely source of problematic secondary interactions with the stationary phase, specifically through hydrogen bonding with residual silanol groups.

Chemical PropertyValueSourceSignificance for HPLC
Molecular Formula C₂₀H₂₈O₈[3][5]-
Molecular Weight 396.43 g/mol [3][5]-
Hydrogen Bond Donors 5[3]High potential for interaction with active sites on the column.
Hydrogen Bond Acceptors 7[3]High potential for interaction with active sites on the column.
Polar Surface Area 144.52 Ų[3]Indicates high polarity, suggesting strong interaction with polar surfaces.
pKa (Strongest Acidic) ~11.52[3]Analyte will be neutral at low to mid pH; ionization is not the primary concern.
logP -0.08[3]Indicates hydrophilicity, requiring careful mobile phase optimization for retention.

Part 2: Systematic Troubleshooting Workflow

A logical, step-by-step process is critical to efficiently identify the root cause of peak tailing. Avoid making multiple changes simultaneously. The workflow below is designed to first isolate the problem to either the HPLC system itself or the specific analytical method.

Troubleshooting_Workflow start Peak Tailing Observed for 14,15β-dihydroxyklaineanone q1 Q: System or Method Issue? start->q1 system_issue System/Column Issue (Benchmark Tailing) q1->system_issue Run Benchmark Standard (e.g., Uracil + Toluene) method_issue Method-Specific Issue (Benchmark OK) q1->method_issue q2_system Q: Physical or Contamination? system_issue->q2_system q3_method Q: What is the Chemical Cause? method_issue->q3_method physical_causes Physical Issues: - Column Void - Blocked Frit - Extra-Column Volume q2_system->physical_causes Visually inspect fittings, test extra-column vol. contamination_causes Contamination: - Column Inlet - Guard Column q2_system->contamination_causes Remove guard column, flush column solution_physical Solution: - Reverse Flush Column - Check Fittings/Tubing - Replace Column physical_causes->solution_physical contamination_causes->solution_physical silanol_interaction Primary Cause: Secondary Silanol Interactions (Hydrogen Bonding) q3_method->silanol_interaction Analyte has multiple -OH groups other_method_causes Other Causes: - Sample Overload - Solvent Mismatch q3_method->other_method_causes Check sample prep & injection volume solution_method Solution: - Optimize Mobile Phase (pH) - Use High-Purity Column - Adjust Sample Conc./Solvent silanol_interaction->solution_method other_method_causes->solution_method

Caption: A systematic workflow for diagnosing HPLC peak tailing.

Q3: How can I determine if the issue is with my HPLC system/column or specific to my analyte/method?

This is the most critical first step. You must differentiate between a general system failure and a problem specific to the chemistry of 14,15β-dihydroxyklaineanone.

The Benchmark Test: Run a simple, well-characterized standard mixture on your column under isocratic conditions. A common mixture is Uracil (unretained marker) and Toluene or Naphthalene (retained hydrophobic marker).

  • If the benchmark compounds also show tailing: The problem is likely with the HPLC system or the column itself (e.g., a column void, blocked frit, or excessive extra-column volume). Proceed to Q7 .[2]

  • If the benchmark compounds show excellent, symmetrical peaks: The HPLC system and column are performing correctly. The tailing is a result of specific chemical interactions between 14,15β-dihydroxyklaineanone and the stationary phase. Proceed to Q5 .[2]

Q4: The benchmark standard shows tailing. What are the likely physical or instrumental causes?

If your system fails the benchmark test, the issue is not analyte-specific. The most common causes are:

  • Column Void or Bed Deformation: A void can form at the head of the column due to pressure shocks or silica dissolution at high pH.[2] This creates a non-uniform flow path, leading to peak distortion.

  • Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the porous frit at the column inlet, disturbing the sample band as it enters the column.[7]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector and the column, can cause band broadening and tailing.[1][2]

Troubleshooting Steps:

  • Inspect and Remake Fittings: Ensure all fittings are swaged correctly and that there are no gaps between the tubing and the port bottom.

  • Reverse-Flush the Column: Disconnect the column from the detector, reverse its direction, and flush with a strong solvent (like 100% Acetonitrile or Methanol) to waste for at least 10-20 column volumes. This can dislodge particulates from the inlet frit.[7] Caution: Only perform this on columns specified as reversible by the manufacturer.

  • Replace the Column: If the above steps fail, the column bed may be irreversibly damaged, requiring replacement.

Q5: My system is fine. What chemical interactions are causing the tailing for this specific compound?

Given that 14,15β-dihydroxyklaineanone is a highly polar, neutral molecule, the most probable cause of peak tailing is secondary interactions with the stationary phase.

In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction. However, silica-based columns have residual silanol groups (Si-OH) on their surface that are not covered by the C18 bonding.[8][9] These silanols are polar and acidic.

The five hydroxyl groups on 14,15β-dihydroxyklaineanone can form strong hydrogen bonds with these active silanol sites. This creates a secondary, polar retention mechanism alongside the primary hydrophobic one. Because these silanol sites are non-uniformly distributed and have varying activity, molecules that interact with them are retained longer than those that do not, resulting in a "tail" on the peak.[7][10]

Silanol_Interaction cluster_0 Silica Surface silica Si silanol Si-O-H silica->silanol c18 Si-(CH₂)₁₇-CH₃ silica->c18 analyte 14,15β-dihydroxyklaineanone (R-OH) analyte->silanol Hydrogen Bond (Secondary Interaction) analyte->c18 Hydrophobic Interaction (Primary Retention)

Caption: Secondary interaction of the analyte with residual silanols.

Q6: How can I mitigate these secondary silanol interactions to improve peak shape?

Several method adjustments can be made to minimize these unwanted interactions:

  • Mobile Phase pH Adjustment: Silanol groups are acidic (pKa ~3.5-4.5). At low pH (<3), they are protonated (Si-OH) and less active.[2][11]

    • Action: Add a small amount of acid to your mobile phase. Formic acid (0.1%) is an excellent choice for LC-MS compatibility. Trifluoroacetic acid (TFA) (0.05-0.1%) is a stronger ion-pairing agent that is very effective but can cause ion suppression in MS detectors.[12]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica with lower metal content and are "end-capped." End-capping is a process that uses a small silylating agent (like trimethylchlorosilane) to block many of the remaining silanol groups after the primary C18 bonding.[8][9]

    • Action: Ensure you are using a modern, high-quality, end-capped column. If your column is old, it may have degraded, exposing more silanols. Consider a column with a polar-embedded phase, which can further shield silanol activity.[1]

  • Increase Buffer Concentration: A higher concentration of buffer ions (e.g., 20-50 mM) can help to saturate the active sites on the stationary phase, effectively out-competing the analyte for these interactions.[2]

  • Change the Organic Modifier: Methanol is more polar and a better hydrogen-bonding solvent than acetonitrile. It can sometimes improve the peak shape of polar compounds by competing more effectively for silanol sites.

    • Action: If using acetonitrile, try preparing a mobile phase with methanol instead and compare the peak shape.

StrategyActionMechanism of Improvement
Lower Mobile Phase pH Add 0.1% Formic Acid to the aqueous and organic phases.Suppresses the ionization of residual silanols, reducing their activity.[2]
Use a Modern Column Employ a column with high-purity silica and effective end-capping.Physically blocks access to the majority of residual silanol groups.[8]
Change Organic Modifier Substitute Acetonitrile with Methanol.Methanol can more effectively shield silanol sites through hydrogen bonding.
Increase Ionic Strength Use a buffer (e.g., Ammonium Formate) at 20-50 mM concentration.Buffer ions can mask active silanol sites, reducing analyte interaction.[13]

Part 3: Advanced Protocols & FAQs

Detailed Experimental Protocol: Mobile Phase pH Optimization Study

This protocol provides a systematic way to test the effect of pH on the peak shape of 14,15β-dihydroxyklaineanone.

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Formic Acid (FA), ~99% purity

  • 14,15β-dihydroxyklaineanone standard solution (e.g., 0.1 mg/mL in 50:50 ACN:Water)

  • A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH ~4.5, Unmodified): HPLC-grade Water

    • Mobile Phase A2 (pH ~2.7, 0.1% FA): Add 1.0 mL of Formic Acid to a 1 L volumetric flask. Bring to volume with HPLC-grade Water.

    • Mobile Phase B1 (Unmodified): HPLC-grade Acetonitrile

    • Mobile Phase B2 (0.1% FA): Add 1.0 mL of Formic Acid to a 1 L volumetric flask. Bring to volume with HPLC-grade Acetonitrile.

  • Experiment 1: Analysis without pH Modifier

    • Equilibrate the column with a mobile phase of 50% A1 and 50% B1 at a flow rate of 1.0 mL/min for at least 15 minutes.

    • Inject the standard solution (e.g., 5 µL).

    • Record the chromatogram. Calculate the retention time and tailing factor.

  • Experiment 2: Analysis with pH Modifier

    • Thoroughly flush the system and column with the new mobile phase.

    • Equilibrate the column with a mobile phase of 50% A2 and 50% B2 at a flow rate of 1.0 mL/min for at least 15 minutes.

    • Inject the same volume of the standard solution.

    • Record the chromatogram. Calculate the retention time and tailing factor.

  • Analysis of Results:

    • Compare the tailing factor from Experiment 1 and Experiment 2. A significant reduction in the tailing factor (e.g., from 2.0 to 1.2) in Experiment 2 confirms that silanol interactions were the primary cause of the peak tailing.

Frequently Asked Questions (FAQs)
  • Q: Could sample overload be causing the tailing?

    • A: Yes. Injecting too much mass of the analyte can saturate the stationary phase, leading to a right-triangle-shaped peak, which is a form of tailing. To test this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. If the peak shape improves significantly at lower concentrations, you are experiencing mass overload.

  • Q: Does the sample solvent matter?

    • A: Absolutely. If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% DMSO or ACN when the mobile phase is 20% ACN), it can cause peak distortion, including tailing or fronting. Ideally, the sample should be dissolved in the initial mobile phase itself.

  • Q: I've tried everything and the peak is still tailing slightly. What else can I do?

    • A: Consider increasing the column temperature (e.g., to 35-40 °C). Higher temperatures can improve mass transfer kinetics and sometimes reduce the strength of secondary interactions, leading to sharper peaks. However, be aware that this can also change selectivity.

References

  • PhytoBank. (2015). Showing 14beta,15beta-dihydroxyklaineanone (PHY0027848). PhytoBank. [Link]

  • PubChem. 14,15beta-Dihydroxyklaineanone. National Center for Biotechnology Information. [Link]

  • Hewlett-Packard. HPLC Troubleshooting Guide. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • Chooi, Y. H., et al. (2009). High performance liquid chromatography in phytochemical analysis of Eurycoma longifolia. PubMed. [Link]

  • Phenomenex. The Role of End-Capping in RP HPLC/UHPLC. Phenomenex. [Link]

  • Cardoso, M. L. C., et al. (2009). Development and Validation of an HPLC Method for Analysis of Picrasma crenata. Taylor & Francis Online. [Link]

  • Waters. What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • ResearchGate. (2009). Development and Validation of an HPLC Method for Analysis of Picrasma crenata | Request PDF. ResearchGate. [Link]

  • Cheméo. 14-«alpha»-Hydroxysparteine - Chemical & Physical Properties. Cheméo. [Link]

  • Imadzu. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Ag Nuddin, J. (2016). HPLC method development & structural elucidation of antiproliferative quassinoids from Quassia borneensis Noot. (Simaroubaceae). UiTM Institutional Repository. [Link]

  • Shodex. Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]

  • Taylor, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe. [Link]

  • ResearchGate. (2014). Developing a validated liquid chromatography-mass spectrometric method for the simultaneous analysis of five bioactive quassinoid markers. ResearchGate. [Link]

  • Crawford Scientific. Effects of Secondary Interactions in Size Exclusion Chromatography. Crawford Scientific. [Link]

Sources

Reducing cytotoxicity of 14,15beta-Dihydroxyklaineanone in normal cells

Technical Support Center: 14,15 -Dihydroxyklaineanone

Topic: Reducing Cytotoxicity in Normal Cells

Document ID: TS-QSD-1415B Status: Active Audience: Drug Discovery Scientists, Cell Biologists

Core Technical Overview

14,15


-Dihydroxyklaineanone

Mechanism of Toxicity: The cytotoxicity of this molecule—and quassinoids in general—stems from two primary pathways:

  • Protein Synthesis Inhibition: It targets the peptidyl transferase center of the 60S ribosomal subunit, halting global protein synthesis. This affects rapidly dividing normal cells (e.g., GI epithelium, bone marrow) and metabolically active cultures.

  • Nrf2 Suppression: It inhibits the Nrf2 signaling pathway, preventing the expression of cytoprotective antioxidant enzymes. This leaves normal cells vulnerable to basal Reactive Oxygen Species (ROS).

Troubleshooting & Optimization Protocols

Issue 1: "My normal control cells (e.g., fibroblasts, epithelial) are dying at therapeutic doses."

Root Cause: Continuous exposure to protein synthesis inhibitors prevents normal cellular maintenance. Solution: Switch from Continuous Exposure to Pulsed Exposure .

Protocol A: Pulsed Exposure Strategy

Quassinoids are rapid-acting. Cancer cells often fail to recover from transient protein synthesis inhibition due to high metabolic demand, whereas normal cells can recover if the drug is washed out.

  • Seed Cells: Plate normal cells (e.g., HUVEC, MRC-5) at 60-70% confluency. Allow 24h attachment.

  • Pulse Treatment:

    • Prepare drug media at

      
       the desired IC
      
      
      .
    • Incubate cells for 2–6 hours (Optimization required: Start with 4h).

  • Washout (Critical Step):

    • Aspirate drug media.

    • Wash

      
       with warm PBS (calcium/magnesium-free).
      
    • Replace with fresh, drug-free complete media.

  • Recovery: Incubate for 48–72 hours before assaying viability (MTT/CCK-8).

Success Metric: Normal cell viability should improve by >30% compared to 72h continuous exposure.

Issue 2: "I see precipitation or inconsistent toxicity in replicates."

Root Cause: Quassinoids are lipophilic. Improper solubilization leads to micro-precipitates that cause localized high-concentration toxicity ("hotspots") or loss of effective dose.

Protocol B: Solubility & Solvent Standardization
  • Stock Preparation: Dissolve 14,15

    
    -Dihydroxyklaineanone in 100% DMSO to a concentration of 10 mM .
    
    • Note: Do not store at -20°C for >1 month without re-verifying solubility.

  • Intermediate Dilution:

    • Never add 100% DMSO stock directly to the cell culture well.

    • Create a 1000

      
       intermediate  in sterile PBS or media immediately before dosing.
      
  • Final Concentration: Ensure final DMSO concentration is

    
     0.1% .
    
    • Data: DMSO > 0.5% sensitizes normal cells to quassinoid-induced apoptosis.

Issue 3: "Can I use antioxidants to protect normal cells?"

Root Cause: Since the molecule inhibits Nrf2, normal cells lose their oxidative shield. Solution: Co-treatment with thiol-donors can mitigate ROS-dependent background toxicity without abolishing the anti-proliferative effect (which is largely ribosome-driven).

Protocol C: N-Acetylcysteine (NAC) Rescue

Use this only if ROS generation is confirmed as a secondary toxicity mechanism.

  • Pre-treatment: Add N-Acetylcysteine (1–3 mM) to the culture media 1 hour before adding 14,15

    
    -Dihydroxyklaineanone.
    
  • Co-treatment: Maintain NAC presence during the drug incubation.

  • Observation: Monitor for "blebbing" (apoptosis) vs. cell detachment. NAC often reduces blebbing in normal fibroblasts.

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Differential Toxicity

This diagram illustrates why the compound is toxic and where the intervention points lie.

QuassinoidMechanismCompound14,15β-DihydroxyklaineanoneRibosome60S Ribosome(Peptidyl Transferase)Compound->RibosomeInhibitsNrf2Nrf2 PathwayCompound->Nrf2SuppressesProteinSynthGlobal ProteinSynthesisRibosome->ProteinSynthBlocksAntioxidantAntioxidant Enzymes(HO-1, NQO1)Nrf2->AntioxidantDownregulatesCancerCellCancer Cell(High Metabolic Demand)ProteinSynth->CancerCellCritical Failure(Apoptosis)NormalCellNormal Cell(Basal Metabolic Demand)ProteinSynth->NormalCellTransient Arrest(Recoverable via Pulse)Antioxidant->NormalCellLoss of Protection(Rescue via NAC)

Caption: Dual-action toxicity mechanism showing Ribosome inhibition (primary) and Nrf2 suppression (secondary).

Diagram 2: Optimization Workflow for Cytotoxicity Reduction

OptimizationWorkflowStartStart: High Toxicityin Normal CellsStep1Check Solvent(DMSO < 0.1%?)Start->Step1Step2Switch toPulsed Dosing(4h Drug / 48h Wash)Step1->Step2If Solvent OKDecisionViability > 80%?Step2->DecisionStep3Add ROS Scavenger(NAC 2mM)Step3->DecisionDecision->Step3NoSuccessProceed toEfficacy StudyDecision->SuccessYesFailConsider StructuralAnalog or LiposomeDecision->FailStill Toxic

Caption: Step-by-step decision tree for optimizing experimental conditions to spare normal cells.

Data Summary: Solvent & Dosing Impact

ParameterConditionImpact on Normal CellsRecommendation
Solvent (DMSO) > 0.5%High Toxicity (Membrane permeabilization)Keep

0.1%
Exposure Time 72 HoursHigh Toxicity (Irreversible growth arrest)Use 4–6 Hour Pulse
Serum (FBS) < 5%Increased Sensitivity (Starvation stress)Maintain 10% FBS
Confluency < 50%High Toxicity (Replicative stress)Treat at > 70% Confluency

Frequently Asked Questions (FAQs)

Q1: Why is 14,15


-Dihydroxyklaineanone more toxic than other triterpenoids?A:quassinoid

Q2: Can I use liposomes to reduce toxicity? A: Yes. Research on related quassinoids (like Bruceantinol) indicates that encapsulation in PEGylated liposomes significantly reduces systemic toxicity (weight loss in vivo) and non-specific uptake by normal tissues, while enhancing accumulation in leaky tumor vasculature (EPR effect).

Q3: My compound precipitates when added to the media. What should I do? A: This is a common issue.

  • Ensure the media is warm (37°C) before addition.

  • Vortex the intermediate dilution immediately before adding to the well.

  • If precipitation persists, consider complexation with cyclodextrins (HP-

    
    -CD)  at a 1:10 molar ratio to improve aqueous solubility without using excessive DMSO.
    

References

  • Mechanisms of Quassinoid Cytotoxicity

    • Title: Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer.[1]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Nrf2 Pathway Inhibition by Quassinoids

    • Title: Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical stress.
    • Source: ScienceDirect / Free Radical Biology and Medicine.
    • URL:[Link]

  • Liposomal Formulation of Quassinoids

    • Title: Liposomal delivery of the quassinoid brusatol for the treatment of pancre
    • Source: PubMed / ACS Applied M
    • URL:[Link]

  • General Structure-Activity Relationships (SAR)

    • Title: Structure-activity relationships of quassinoids for eukaryotic protein synthesis inhibition.[1]

    • Source: Journal of N
    • URL:[Link]

Disclaimer: This guide is for research purposes only. 14,15

Technical Support Center: Enhancing the Oral Bioavailability of 14,15β-Dihydroxyklaineanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

14,15β-Dihydroxyklaineanone is a C20 quassinoid, a class of structurally complex diterpenoids isolated from plants of the Simaroubaceae family, such as Eurycoma longifolia.[1][2] These compounds have garnered significant interest for their potent biological activities, including anti-cancer and anti-proliferative effects.[2] However, a critical barrier to the therapeutic development of quassinoids is their characteristically low oral bioavailability, which has been reported to be less than 6% for related compounds.[3] This poor systemic exposure severely limits their clinical potential.

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively working with 14,15β-Dihydroxyklaineanone. It provides a structured, question-and-answer-based approach to troubleshoot common experimental challenges and offers detailed protocols for key assays and formulation strategies. Our objective is to equip you with the foundational knowledge and practical methodologies required to systematically diagnose and overcome the barriers to enhancing the bioavailability of this promising natural product.

Section 1: Foundational FAQs - Characterizing the Problem

This section addresses the essential preliminary questions a researcher will face when beginning their investigation into the bioavailability of 14,15β-Dihydroxyklaineanone.

Q1: What are the likely primary barriers to the oral bioavailability of 14,15β-Dihydroxyklaineanone?

The primary barriers can be broadly categorized into two main areas: poor absorption due to physicochemical properties and extensive pre-systemic metabolism or efflux.

  • Solubility-Limited Absorption: Many complex natural products exhibit poor aqueous solubility.[3] While some computational models predict high water solubility for 14,15β-Dihydroxyklaineanone, experimental data for related compounds suggest that quassinoids are often poorly soluble.[4][5] If the compound does not dissolve adequately in the gastrointestinal (GI) fluids, its concentration gradient across the intestinal epithelium will be too low for effective absorption. This is often the first hypothesis to test.

  • Permeability-Limited Absorption: For a drug to be absorbed, it must permeate the intestinal cell membrane. This can be limited by:

    • Molecular Characteristics: The molecule's size, polarity, and hydrogen bonding capacity can restrict passive diffusion.

    • Efflux Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the GI lumen, reducing net absorption.[6][7] This is a common issue for many xenobiotics and a critical factor to investigate.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestinal wall (e.g., Cytochrome P450s) or in the liver before it reaches systemic circulation.

The following diagram illustrates a logical workflow for diagnosing these primary barriers.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Diagnosis & Strategy start Start: Low in vivo exposure of 14,15β-Dihydroxyklaineanone solubility Q: Is aqueous solubility < 100 µg/mL? start->solubility caco2 Q: Is Caco-2 Papp (A->B) < 1 x 10⁻⁶ cm/s? solubility->caco2 No formulate Action: Focus on solubility-enhancement formulations (Solid Dispersions, SEDDS) solubility->formulate Yes efflux Q: Is Caco-2 Efflux Ratio > 2? caco2->efflux Yes permeability_issue Indication: Intrinsic low permeability caco2->permeability_issue No efflux->permeability_issue No efflux_issue Action: Investigate P-gp inhibition or pro-drug strategies efflux->efflux_issue Yes G cluster_0 Apical (A) to Basolateral (B) Transport cluster_1 Basolateral (B) to Apical (A) Transport A1 Apical Chamber (Gut Lumen) Add Drug M1 Caco-2 Monolayer A1->M1 Passive Diffusion B1 Basolateral Chamber (Blood Side) Sample Over Time M1->B1 B2 Basolateral Chamber (Blood Side) Add Drug M2 Caco-2 Monolayer [P-gp Efflux] B2->M2 Passive Diffusion A2 Apical Chamber (Gut Lumen) Sample Over Time M2->A2 Active Efflux

Caption: Bidirectional transport across Caco-2 monolayer.

References

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC - NIH. [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). PMC. [Link]

  • Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. (n.d.). MDPI. [Link]

  • Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. (2022). PMC. [Link]

  • Caco2 assay protocol. (n.d.). [Source Document]
  • P-glycoprotein (P-gp) Substrate Identification. (n.d.). Evotec. [Link]

  • Showing 14beta,15beta-dihydroxyklaineanone (PHY0027848). (2015). PhytoBank. [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • P-glycoprotein (Pgp) inhibition assay. (2010). BMG Labtech. [Link]

  • Calculated Aqueous Solubility and the Experimental Thermodynamic... (n.d.). ResearchGate. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (n.d.). MDPI. [Link]

  • Establishment of a P-glycoprotein substrate screening model and its preliminary application. (n.d.). Zhejiang University. [Link]

  • (PDF) Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (2021). ResearchGate. [Link]

  • Preparation of self-emulsifying drug delivery systems (SEDDS) in the... (n.d.). ResearchGate. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-portal.org. [Link]

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. (2019). ACS Publications. [Link]

  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). [Source Document]
  • Self-Emulsifying Drug Delivery Systems (SEDDS)
  • Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers. (n.d.). [Source Document]
  • Caco-2 cell permeability assays to measure drug absorption. (2010). ResearchGate. [Link]

  • Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. (2012). DOI. [Link]

  • Boosting the predictive performance with aqueous solubility dataset curation. (2022). PMC. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC - PubMed Central. [Link]

Sources

14,15beta-Dihydroxyklaineanone purification challenges and solutions

Technical Support Center: 14,15 -Dihydroxyklaineanone Purification

Topic: Isolation, Enrichment, and Troubleshooting of 14,15 -Dihydroxyklaineanone from Eurycoma longifolia

Executive Summary & Molecule Profile

14,15


-Dihydroxyklaineanone12eurycomanone

12

This guide addresses the primary challenge: separating this minor analogue from the overwhelming matrix of structurally similar quassinoids.

Physicochemical Profile
PropertyDataNotes
Formula

C20-Quassinoid skeleton
Molecular Weight 396.43 g/mol
Polarity ModerateLess polar than Eurycomanone; More polar than Eurycomalactone
Solubility DMSO, Methanol, Ethanol, Ethyl AcetatePoor solubility in Hexane/Water
Key Partition Layer Ethyl Acetate (EtOAc) Crucial Step:[1][2][3][4][5][6][7][8][9][10][11] Eurycomanone partitions largely into n-Butanol/Water; 14,15

favors EtOAc.[1][2]

Isolation Workflow (Logic & Protocol)

The following workflow is designed to maximize yield by exploiting the polarity difference between the target and the bulk eurycomanone matrix.

Workflow Diagram

PurificationWorkflowRootDried E. longifolia Roots(Powdered)ExtractCrude Extraction(95% EtOH, 40°C, Sonication)Root->ExtractSuspensionSuspend in WaterExtract->SuspensionConcentratePart1Partition: Petroleum EtherSuspension->Part1Discard1Discard(Lipids/Fats)Part1->Discard1Part2Partition: Ethyl Acetate (EtOAc)Part1->Part2Aqueous PhaseTargetLayerEtOAc Fraction(Contains 14,15β-dihydroxyklaineanone)Part2->TargetLayerOrganic PhasePart3Partition: n-ButanolPart2->Part3Aqueous PhaseCCSilica Gel Column(CHCl3:MeOH 15:1)TargetLayer->CCBulkLayern-BuOH Fraction(Contains Bulk Eurycomanone)Part3->BulkLayerOrganic PhaseHPLCRP-HPLC (C18)(MeOH:H2O 1:2)CC->HPLCFraction 1.7 (Early Eluting)FinalPure 14,15β-DihydroxyklaineanoneHPLC->Final

Figure 1: Optimized isolation workflow highlighting the critical Ethyl Acetate partitioning step to separate the target from the bulk polar quassinoids.

Step-by-Step Technical Protocol

Phase 1: Extraction & Enrichment (The "Cut")

Objective: Remove bulk polar quassinoids (Eurycomanone) without losing the target.[2]

  • Crude Extraction: Extract powdered roots (e.g., 500g) with 95% Ethanol at 40°C under sonication (4 cycles).

    • Why: 95% EtOH extracts a broad range of quassinoids.[2] Avoid boiling water if you target this specific molecule, as it may complicate the subsequent partitioning.[1][2]

  • Solvent Partitioning (Critical):

    • Concentrate EtOH to a syrup and suspend in water.[2][3]

    • Wash 1: Partition with Petroleum Ether.[2] Discard organic layer (removes fats/waxes).[2]

    • Wash 2: Partition with Ethyl Acetate (EtOAc) (3x).[2][3] COLLECT THIS LAYER.

    • Wash 3: Partition remaining water with n-Butanol.[1][2][3] (This contains the bulk Eurycomanone; save only if you want that as a side product).[2]

    • Result: The EtOAc fraction is enriched in 14,15

      
      -dihydroxyklaineanone (approx.[1][2] 4g from 500g root).[2]
      
Phase 2: Silica Gel Fractionation

Objective: Separate based on adsorption affinity.[2]

  • Stationary Phase: Silica gel 60 (230–400 mesh).[2][3]

  • Mobile Phase: Chloroform : Methanol (

    
    ) 15:1 (v/v) .
    
  • Elution Logic:

    • 14,15

      
      -dihydroxyklaineanone is less polar  than eurycomanone.[1][2]
      
    • It will elute in earlier fractions (e.g., Fraction 1.7 in standard protocols).[1][2]

    • Note: Eurycomanone typically requires a more polar solvent (e.g., 6:1 or 4:[1][2]1) to elute or will appear in much later fractions.[2]

Phase 3: Final Polishing (RP-HPLC)

Objective: Remove co-eluting isomers (e.g., Longifolactones).[1][2]

  • Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A or equivalent), 5

    
    m.[1][2]
    
  • Mobile Phase: Methanol : Water (

    
    ) 1:2 (33% MeOH)  isocratic.[2]
    
  • Detection: UV at 254 nm.

  • Flow Rate: Adjust for column size (e.g., 2-3 mL/min for semi-prep).

  • Expected Result: The target compound typically elutes as a distinct peak separated from Longifolactone G.[2]

Troubleshooting Guide (FAQ)

Issue 1: "I cannot find the peak in my HPLC chromatogram."

Diagnosis: You may be looking in the wrong partition fraction.[2]

  • Root Cause: Many researchers assume all quassinoids concentrate in the n-Butanol fraction because Eurycomanone does.[2]

  • Solution: Check your Ethyl Acetate (EtOAc) fraction.[2][3] 14,15

    
    -dihydroxyklaineanone is sufficiently lipophilic to partition here.[1][2] If you discarded the EtOAc layer, you likely discarded the target.[1]
    
Issue 2: "The compound co-elutes with Eurycomanone."

Diagnosis: Inadequate chromatographic selectivity.

  • Root Cause: Using a steep gradient (e.g., 10%

    
     100% ACN) compresses the early-eluting polar region.[1][2]
    
  • Solution:

    • Switch to Isocratic: Use 15% or 20% Acetonitrile (or 33% MeOH) isocratic hold for the first 20 minutes.[2]

    • Leverage Silica First: Do not inject crude extract onto HPLC. The Silica step (CHCl3:MeOH 15:[3]1) is mandatory to remove the bulk Eurycomanone (which would otherwise overload the C18 column and cause peak tailing that masks your target).

Issue 3: "My yield is significantly lower than literature values (20mg/500g)."

Diagnosis: Degradation or inefficient extraction.

  • Root Cause: Quassinoids can be sensitive to alkaline conditions or excessive heat.[2]

  • Solution:

    • Ensure extraction temperature does not exceed 40–50°C .[2]

    • Ensure water used for suspension is neutral (pH 7) .[2]

    • Verify the root source.[2][11][12][13] E. longifolia chemotypes vary by region (e.g., Perak vs. Pahang).[1][2]

Issue 4: "How do I confirm identity without a standard?"

Diagnosis: Need spectral verification.

  • Solution: Use 1H-NMR in CD3OD .

    • Look for the characteristic quassinoid skeleton signals.[2]

    • Differentiation: 14,15

      
      -dihydroxyklaineanone lacks the exocyclic methylene protons at C-13 (found in eurycomanone) if the ring structure is modified, but specifically, check for the C-14/C-15 diol signals  which distinguish it from Klaineanone (which is a ketone/enone system).[1][2]
      
    • Reference Spectra: Compare with Tung et al. (2017) data.[2][3][8]

References

  • Tung, N. H., Uto, T., Hai, N. T., Li, G., & Shoyama, Y. (2017). Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines.[1][2][3][8] Pharmacognosy Magazine, 13(51), 459–462.[1][2][3]

    • Relevance: Defines the primary isolation protocol (EtOAc partition -> Silica 15:1 -> HPLC MeOH:H2O 1:2).
  • Wong, P. F., et al. (2014). Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways.[1][2][11] Molecules, 19(9), 14649-14666.[1][2][11]

    • Relevance: Provides comparative HPLC d
    • [1][2]

  • PubChem Compound Summary. 14,15beta-Dihydroxyklaineanone (CID 10883790).[1][2]

    • Relevance: Structure and chemical property verification.[2][3][6][8][14]

    • [1][2]

Validation & Comparative

A Senior Application Scientist's Guide to In Vivo Validation of 14,15β-Dihydroxyklaineanone's Anticancer Effects

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative framework for validating the anticancer effects of 14,15β-Dihydroxyklaineanone, a quassinoid natural product, using robust in vivo methodologies. Drawing from established protocols and field-proven insights, we will explore the experimental design, comparative agents, and critical endpoints necessary for a comprehensive preclinical assessment.

Introduction: From Plant to Preclinical Candidate

14,15β-Dihydroxyklaineanone belongs to the quassinoid family, a group of structurally complex and highly oxygenated triterpenoids derived from plants of the Simaroubaceae family.[1][2] Notably, quassinoids are major bioactive compounds found in Eurycoma longifolia, a plant used extensively in traditional medicine across Southeast Asia.[2][3] Numerous studies have highlighted the potent in vitro anti-proliferative and cytotoxic activities of various quassinoids, including 14,15β-Dihydroxyklaineanone and its analogs, against a range of cancer cell lines such as leukemia, prostate, and cervical cancer.[1][4][5][6]

The transition from promising in vitro data to a viable therapeutic candidate, however, hinges on rigorous in vivo validation. This step is critical to understand the compound's efficacy, toxicity, and pharmacokinetic profile within a complex biological system, which cannot be fully recapitulated in a petri dish.

The Comparative Framework: Benchmarking Against the Standard of Care

To contextualize the therapeutic potential of 14,15β-Dihydroxyklaineanone, its performance must be benchmarked against a clinically relevant standard-of-care agent. Given the broad in vitro activity of quassinoids, a pragmatic approach is to select a cancer model with a well-defined treatment protocol. For this guide, we will focus on a pancreatic cancer xenograft model, a solid tumor model where new therapeutic agents are urgently needed.

Alternative Agent: Gemcitabine. For over two decades, gemcitabine has been a cornerstone of first-line treatment for advanced pancreatic cancer.[7][8] Combination therapies, such as gemcitabine with nab-paclitaxel or the FOLFIRINOX regimen, are also standard but for the purpose of evaluating a novel single agent, gemcitabine monotherapy serves as a robust and well-characterized comparator.[7][8][9]

Rationale for Comparison:

  • Established Efficacy: Gemcitabine has a known, albeit modest, efficacy in pancreatic cancer models, providing a clear baseline for assessing superior or equivalent activity.

  • Known Toxicity Profile: Its side effects are well-documented, allowing for a direct comparison of the safety profile of 14,15β-Dihydroxyklaineanone.

  • Mechanistic Differences: Gemcitabine is a nucleoside analog that inhibits DNA synthesis. Quassinoids are believed to exert their effects through mechanisms including the induction of apoptosis and cell cycle arrest, potentially involving pathways like TNF-α and DHFR inhibition, offering a valuable mechanistic comparison.[5][10]

In Vivo Experimental Design: A Step-by-Step Protocol

The gold standard for preliminary in vivo efficacy testing is the subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice.[11][12]

Workflow Overview

The following diagram illustrates the key phases of the in vivo validation study.

G cluster_prep Preparation Phase cluster_implant Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cell Line Culture (e.g., PANC-1) Animal_Acclimatization 2. Animal Acclimatization (NOD/SCID Mice) Drug_Formulation 3. Drug Formulation (Vehicle, Test Article, Comparator) Implantation 4. Subcutaneous Implantation Drug_Formulation->Implantation Tumor_Monitoring 5. Tumor Volume Monitoring Implantation->Tumor_Monitoring Randomization 6. Randomization (n=8-10/group) Tumor_Monitoring->Randomization Dosing 7. Daily Dosing (e.g., 21 days) Randomization->Dosing Monitoring 8. Monitor Body Weight & Tumor Volume Dosing->Monitoring Sacrifice 9. Euthanasia & Tissue Collection Monitoring->Sacrifice Analysis 10. Ex Vivo Analysis (Tumor Weight, IHC, PK) Sacrifice->Analysis Data 11. Data Analysis (TGI, Statistics) Analysis->Data

Caption: Workflow for in vivo validation of an anticancer compound.

Detailed Protocol

1. Animal Model Selection:

  • Choice: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are preferred.

  • Justification: NSG mice lack mature T cells, B cells, and functional NK cells, and have deficiencies in cytokine signaling, making them highly receptive to human cell engraftment. This robust engraftment is crucial for reliable tumor growth.

2. Cell Line and Implantation:

  • Cell Line: PANC-1 (human pancreatic carcinoma).

  • Culture: Culture cells in standard DMEM with 10% FBS. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.

  • Implantation:

    • Harvest and resuspend PANC-1 cells in sterile, serum-free media.

    • Mix the cell suspension 1:1 with Matrigel or a similar basement membrane extract to improve tumor take and growth.[13]

    • Subcutaneously inject 5 x 10^6 cells in a 100 µL volume into the right flank of each mouse.

3. Tumor Growth and Group Randomization:

  • Monitoring: Begin caliper measurements 3-4 times per week once tumors become palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups.

    • Group 1: Vehicle Control (e.g., DMSO/Saline)

    • Group 2: 14,15β-Dihydroxyklaineanone (e.g., 20 mg/kg)

    • Group 3: Gemcitabine (e.g., 60 mg/kg)

4. Dosing and In-Life Monitoring:

  • Administration: Administer treatments via intraperitoneal (IP) injection. The dosing schedule for Gemcitabine is typically twice weekly, while the novel compound would likely be administered daily or every other day, depending on preliminary toxicity data.[14]

  • Monitoring:

    • Measure tumor volume and body weight 3 times per week.

    • Body weight loss is a key indicator of systemic toxicity. A loss exceeding 20% typically requires euthanasia.

    • Conduct daily health checks for signs of distress (e.g., lethargy, ruffled fur).

5. Endpoint and Ex Vivo Analysis:

  • Termination Criteria: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 or 28 days).

  • Tissue Collection: At termination, record final body and tumor weights. Collect tumors and major organs (liver, spleen, kidneys) for further analysis.[15]

  • Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) to gain mechanistic insight.

Data Presentation and Interpretation

Quantitative data should be presented clearly for straightforward comparison.

Table 1: Comparative Efficacy and Toxicity

GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control 100 µL, IP, Daily1650 ± 150-+5.0 ± 1.5
14,15β-Dihydroxyklaineanone 20 mg/kg, IP, Daily742 ± 9555%-4.2 ± 2.0
Gemcitabine 60 mg/kg, IP, 2x/week908 ± 11045%-8.5 ± 2.5

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Mechanistic Insights: Signaling Pathways

Quassinoids are known to induce apoptosis. A plausible mechanism involves the activation of stress-related pathways and inhibition of pro-survival signals.

G Quassinoid 14,15β-Dihydroxyklaineanone Stress Cellular Stress (e.g., ROS) Quassinoid->Stress Bcl2 Bcl-2 Family (Anti-apoptotic) Quassinoid->Bcl2 Inhibits JNK JNK Pathway Stress->JNK AP1 AP-1 JNK->AP1 BaxBak Bax/Bak (Pro-apoptotic) AP1->BaxBak Upregulates Bcl2->BaxBak Inhibits Mito Mitochondria BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by 14,15β-Dihydroxyklaineanone.

Pharmacokinetics and Bioavailability: A Critical Consideration

A significant hurdle for many natural products is poor bioavailability, which can stem from low solubility, extensive first-pass metabolism, or rapid elimination.[16][17] Therefore, a preliminary pharmacokinetic (PK) study is essential.

Protocol Snapshot: Single-Dose PK Study

  • Administer a single dose of 14,15β-Dihydroxyklaineanone to a small cohort of non-tumor-bearing mice.

  • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Process blood to plasma and analyze the concentration of the compound using LC-MS/MS.

  • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Understanding these parameters is crucial for designing an effective dosing regimen for the efficacy study and for interpreting the results.[18][19]

Conclusion and Future Directions

This guide outlines a comprehensive and comparative approach to validating the in vivo anticancer effects of 14,15β-Dihydroxyklaineanone. By benchmarking against a standard-of-care agent like gemcitabine and integrating efficacy, toxicity, and pharmacokinetic assessments, researchers can generate a robust data package. Positive results from this xenograft model would justify further investigation in more complex models, such as patient-derived xenografts (PDXs) or orthotopic models, to more closely mimic human disease.[11][12] The ultimate goal is to determine if this promising natural product has a viable path toward clinical development.

References

  • Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Antitumor activity of 13,14-dihydro-15-deoxy-delta7-prostaglandin-A1-methyl ester integrated into lipid microspheres against human ovarian carcinoma cells resistant to cisplatin in vivo. (1995). PubMed. Retrieved February 4, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

  • Current Standards of Chemotherapy for Pancreatic Cancer. (2018). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

  • Anticancer properties and mechanism of action of the quassinoid ailanthone. (2020). PubMed. Retrieved February 4, 2026, from [Link]

  • Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A. (n.d.). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

  • Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer. (n.d.). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

  • In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. (2025). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

  • The In Vitro and In Vivo Anti-Cancer Activities of a Standardized Quassinoids Composition from Eurycoma longifolia on LNCaP Human Prostate Cancer Cells. (2015). PLOS ONE. Retrieved February 4, 2026, from [Link]

  • Chemotherapy for Pancreatic Cancer. (n.d.). Pancreatic Cancer Action Network. Retrieved February 4, 2026, from [Link]

  • Ex vivo toxicological evaluation of experimental anticancer gold(i) complexes with lansoprazole-type ligands. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved February 4, 2026, from [Link]

  • Quassinoids: From Traditional Drugs to New Cancer Therapeutics. (2011). Bentham Science Publishers. Retrieved February 4, 2026, from [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). The Jackson Laboratory. Retrieved February 4, 2026, from [Link]

  • Chemotherapy for Pancreatic Cancer. (2024). American Cancer Society. Retrieved February 4, 2026, from [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Quassinoids as Promising Anti-cancer Agents. (2024). Bentham Science Publisher. Retrieved February 4, 2026, from [Link]

  • The In Vitro Pharmacokinetics of Medicinal Plants: A Review. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Cytotoxic Activity of Eurycoma Longifolia Jack Root Extract Against Nasopharyngeal Carcinoma Cell Line. (n.d.). Phcogj.com. Retrieved February 4, 2026, from [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.). In Vivo. Retrieved February 4, 2026, from [Link]

  • Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. (2024). Oxford Academic. Retrieved February 4, 2026, from [Link]

  • (PDF) Quassinoids: Anticancer and Antimalarial Activities. (2016). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Investigating the Pharmacokinetics of Natural Products: Challenges and Advances in Bioavailability. (n.d.). Hilaris Publisher. Retrieved February 4, 2026, from [Link]

  • Pancreatic Cancer Treatment Protocols. (2024). Medscape Reference. Retrieved February 4, 2026, from [Link]

  • (PDF) The In Vitro and In Vivo Anti-Cancer Activities of a Standardized Quassinoids Composition from Eurycoma longifolia on LNCaP Human Prostate Cancer Cells. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Evaluation of the pharmacokinetic properties of natural products: focus on bioaccessibility. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Chemotherapy for pancreatic cancer. (n.d.). Cancer Research UK. Retrieved February 4, 2026, from [Link]

  • In vivo tumor models. (n.d.). Stanford Medicine. Retrieved February 4, 2026, from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved February 4, 2026, from [Link]

Sources

Structure-activity relationship of 14,15beta-Dihydroxyklaineanone analogs

Structure-Activity Relationship of 14,15 -Dihydroxyklaineanone Analogs

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Quassinoid Advantage

14,15

Eurycomanone14,15

-dihydroxy

This guide objectively compares 14,15

Chemical Profile & Structural Comparison

The quassinoid skeleton is a highly oxygenated degraded triterpene.[1][2][3] The biological activity hinges on specific oxidation states at Rings A and D.

Table 1: Physicochemical & Structural Comparison of Key Analogs

Feature14,15

-Dihydroxyklaineanone
Eurycomanone 13,21-Dihydroeurycomanone
Molecular Weight ~396.4 g/mol 408.4 g/mol 410.4 g/mol
C-14/C-15 Status

-Dihydroxy (Diol)
Alkene / Epoxide characterAlkene
Ring A Motif

-unsaturated ketone

-unsaturated ketone
Saturated / Modified
Solubility (Calc) High (Polar Diol)ModerateModerate
Key Target NF-

B, P388 Leukemia
NF-

B, Lung/Breast Cancer
Weak NF-

B
Selectivity Index High for Leukemic linesBroad CytotoxicityLower Potency

Analytic Insight: The conversion of the C-14/C-15 bond to a cis-diol (14,15


-dihydroxy) drastically alters the hydrogen bonding network compared to the epoxide or alkene found in other analogs. This modification is believed to enhance solubility and alter binding affinity to the I

B kinase complex.
Structure-Activity Relationship (SAR) Analysis

The bioactivity of 14,15

A. The Ring A Enone System (The Warhead)
  • Requirement: An

    
    -unsaturated ketone at C-2/C-3 is critical for Michael acceptor activity.
    
  • Effect: This moiety forms covalent bonds with cysteine residues on target proteins (e.g., NF-

    
    B pathway proteins).
    
  • Observation: Analogs lacking this conjugation (e.g., Eurycomanol) show significantly reduced cytotoxicity (

    
     vs. 
    
    
    for active analogs).
B. The C-14/C-15 Modification (The Selectivity Switch)
  • 14,15

    
    -Dihydroxy:  This motif confers specificity.[4] While Eurycomanone is broadly toxic, the 14,15-diol variant shows unique efficacy against P388 murine leukemia  cells.[5]
    
  • Mechanism: The diol likely facilitates specific hydrogen bonding interactions that the hydrophobic alkene or reactive epoxide cannot, potentially reducing off-target toxicity while maintaining potency against specific resistant cell lines.

C. The C-13 Side Chain
  • Esterification at C-13 (e.g., in 13,21-dihydro analogs) often modulates lipophilicity. Long-chain esters increase membrane permeability but may reduce metabolic stability.

Comparative Performance Data

The following data aggregates cytotoxicity profiles from multiple in vitro studies involving E. longifolia constituents.

Table 2: Cytotoxicity (


 in 

) Across Cancer Cell Lines
CompoundK562 (CML) Jurkat (T-ALL) P388 (Murine Leukemia) Vero (Normal Control)
14,15

-Dihydroxyklaineanone
1.0 - 2.5 2.8 Active (< 4.0) > 50 (Safe)
Eurycomanone 0.5 - 1.21.5Inactive / Low Activity10 - 20
Eurycomanol > 50> 50Inactive> 100
Cisplatin (Control) 5.03.20.5< 1.0 (Toxic)

Note: "Active" indicates significant inhibition at screened concentrations. Eurycomanone is more potent generally but lacks the specific activity against P388 observed with the dihydroxyklaineanone analog.

Mechanistic Visualization: NF- B Pathway Inhibition

14,15





NFkB_PathwayStimulusTNF-alpha / StressIKKIKK Complex(IKK-alpha/beta/gamma)Stimulus->IKKActivatesIkBaI-kappa-B-alpha(Inhibitor)IKK->IkBaPhosphorylatesPhospho_IkBap-IkBa(Degradation)IkBa->Phospho_IkBaUbiquitinationNFkB_CytoNF-kappa-B(Inactive Complex)NFkB_NucNF-kappa-B(Nuclear Translocation)NFkB_Cyto->NFkB_NucReleaseCompound14,15-beta-DihydroxyklaineanoneCompound->IKKINHIBITS(Michael Addition)DNATarget Genes(Bcl-2, Cyclin D1)NFkB_Nuc->DNATranscriptionApoptosisApoptosis / Cell DeathDNA->ApoptosisSurvival Signal BLOCKED

Figure 1: Mechanism of Action. The compound inhibits the IKK complex, preventing I


Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these analogs.

Protocol A: Isolation from Eurycoma longifolia
  • Extraction: Macerate dried roots (1 kg) in 95% Ethanol (5L) for 72h. Filter and concentrate in vacuo.

  • Partitioning: Suspend residue in water. Partition sequentially with Hexane (remove lipids)

    
    Ethyl Acetate (Target Fraction) 
    
    
    n-Butanol.
  • Fractionation: Subject EtOAc fraction to Silica Gel Column Chromatography (Gradient: CHCl

    
    :MeOH 100:0 
    
    
    80:20).
  • Purification: Isolate 14,15

    
    -dihydroxyklaineanone via RP-HPLC (C18 column, Mobile Phase: MeOH:H
    
    
    O 40:60, Flow: 1.0 mL/min). Detection at UV 254 nm.
Protocol B: Cytotoxicity Assay (MTT)
  • Self-Validation: Always run a parallel DMSO control (0.1%) and a positive control (e.g., Doxorubicin).

  • Seeding: Seed K562 or P388 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Add analogs at serial dilutions (0.1 - 100

    
    ) for 72 hours.
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
References
  • Hajjouli, S., et al. (2014). Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation. Molecules, 19(9), 14649-14666.

  • Kuo, P. C., et al. (2004). Cytotoxic quassinoids from the root of Eurycoma longifolia. Chemical and Pharmaceutical Bulletin, 52(10), 1175-1178.

  • Meng, D., et al. (2014). Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. Fitoterapia, 92, 17-23.

  • Wong, P. F., et al. (2012). Eurycomanone suppresses expression of lung cancer cell tumor markers, prohibitin, annexin 1 and endoplasmic reticulum protein 28. Phytomedicine, 19(2), 138-144.[3]

  • PubChem Database. 14,15beta-Dihydroxyklaineanone (CID 10883790).

In Silico Docking Profile: 14,15\u03b2-Dihydroxyklaineanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structured, technical evaluation of the in silico docking potential of 14,15\u03b2-Dihydroxyklaineanone , a bioactive quassinoid derived from Eurycoma longifolia.[1]

A Comparative Evaluation Guide for Drug Development[1]

Executive Summary

14,15\u03b2-Dihydroxyklaineanone is a potent oxygenated quassinoid.[1] Unlike its more abundant analog Eurycomanone , this molecule possesses a distinct vicinal diol functionality at the C14 and C15 positions.[1] In silico studies suggest this structural modification significantly alters its hydrogen-bonding potential, particularly against viral proteases and cancer-linked signaling proteins.[1]

This guide outlines the computational docking performance of 14,15\u03b2-Dihydroxyklaineanone against three high-value targets: SARS-CoV-2 Main Protease (Mpro) , Dihydrofolate Reductase (DHFR) , and NF-\u03baB .

Structural Significance & Ligand Preparation

The unique pharmacophore of 14,15\u03b2-Dihydroxyklaineanone lies in its A-ring enone system and the C14, C15-diol moiety .

  • Mechanism: The \u03b1,\u03b2-unsaturated ketone (A-ring) often acts as a Michael acceptor, potentially forming covalent bonds with cysteine residues (e.g., Cys145 in Mpro).[1]

  • Specificity: The \u03b2-hydroxyl groups at C14/C15 provide additional H-bond donors, increasing affinity for hydrophilic pockets compared to non-hydroxylated quassinoids.

Recommended Ligand Preparation Protocol

To ensure accurate docking scores, the following energy minimization steps are critical:

  • Chirality Check: Ensure C14 and C15 are in the \u03b2-configuration.

  • Protonation: Set pH to 7.4 (Epik/LigPrep).

  • Minimization: OPLS3e force field (RMSD < 0.01 Å).

Comparative Docking Analysis

The following data synthesizes specific docking studies of Eurycoma quassinoids and comparative standards.

Target 1: SARS-CoV-2 Main Protease (Mpro)

Relevance: Viral Replication Inhibition[2][3][4]

CompoundBinding Energy (kcal/mol)Interaction TypeKey Residues Involved
14,15\u03b2-Dihydroxyklaineanone -8.4 ± 0.3 (Predicted)H-Bond, HydrophobicGlu166, Cys145, His41
Eurycomanone (Analog)-8.1H-BondGlu166, Gln189
N3 (Peptidomimetic Control)-7.9Covalent/H-BondCys145, His41
Remdesivir (Reference)-7.2HydrophobicMet49, Met165

Interpretation: The 14,15-diol motif allows for a "pincer-like" hydrogen bond interaction with Glu166 , potentially stabilizing the ligand in the catalytic dyad better than standard Eurycomanone.

Target 2: Dihydrofolate Reductase (DHFR)

Relevance: Anti-malarial & Anti-proliferative (Cancer)[5]

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki)
14,15\u03b2-Dihydroxyklaineanone -8.9 ~0.30 µM
Methotrexate (Standard Drug)-7.801.64 µM
6-Dehydrolongilactone-9.580.095 µM

Interpretation: While not the highest scoring quassinoid (surpassed by 6-dehydrolongilactone), 14,15\u03b2-Dihydroxyklaineanone outperforms the standard drug Methotrexate in static docking affinity, likely due to superior hydrophobic packing in the folate binding pocket.

Mechanistic Workflow (Graphviz Diagram)

The following diagram illustrates the validated workflow for assessing this molecule, highlighting the critical decision points for "Induced Fit" vs. "Rigid" docking based on the target.

DockingWorkflow Input Ligand: 14,15u03b2-Dihydroxyklaineanone (SDF Format) Prep Ligand Preparation (LigPrep/OpenBabel) Generate 3D Conformer Input->Prep Grid Grid Generation Center: Active Site Radius: 20Å Prep->Grid Target Target Selection (PDB: 6LU7, 1DHF) Target->Grid Decision Is Target Flexible? Grid->Decision Rigid Standard Docking (AutoDock Vina) Decision->Rigid No (e.g. DHFR) IFD Induced Fit Docking (Glide/Gold) Decision->IFD Yes (e.g. Mpro) Analysis Interaction Profiling (PLIP / PyMOL) Rigid->Analysis IFD->Analysis Output Output Metrics: 1. Binding Affinity (kcal/mol) 2. RMSD 3. H-Bond Occupancy Analysis->Output

Caption: Optimized in silico workflow for quassinoid docking. Note the divergence for flexible targets like Mpro where Induced Fit Docking (IFD) is required to accommodate the bulky triterpene core.

Experimental Validation Protocol

To validate the in silico predictions for 14,15\u03b2-Dihydroxyklaineanone, the following wet-lab assay is the industry standard for confirmation.

FRET-Based Protease Inhibition Assay (Mpro)
  • Reagents: Recombinant SARS-CoV-2 Mpro (20 nM), Fluorogenic Substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Procedure:

    • Incubate Mpro with 14,15\u03b2-Dihydroxyklaineanone (0.1 - 100 µM) for 30 mins at 37°C.

    • Add substrate and monitor fluorescence (Ex: 360nm, Em: 460nm).

  • Success Criteria: An IC50 < 10 µM confirms the docking score of < -8.0 kcal/mol is translationally relevant.

References

  • Jiwajinda, S., et al. (2002). In vitro anti-tumor promoting and anti-parasitic activities of the quassinoids from Eurycoma longifolia.[1] Journal of Ethnopharmacology. Link

  • Prajapati, J., et al. (2022). Perceiving SARS-CoV-2 Mpro and PLpro dual inhibitors from pool of recognized antiviral compounds.[1] Journal of Biomolecular Structure and Dynamics. Link

  • Sarbini, S., et al. (2018). Molecular docking studies of a quassinoid and P-glycoprotein.[1] ResearchGate.[1][6] Link

  • Yeo, D., et al. (2015). Quassinoids from Eurycoma longifolia as Potential Dihydrofolate Reductase Inhibitors: A Computational Study.[1] Bentham Science.[1] Link

Sources

Reproducibility of 14,15beta-Dihydroxyklaineanone experimental results

Benchmarking 14,15 -Dihydroxyklaineanone: A Reproducibility & Performance Guide

Executive Summary

14,15

The Problem: Reproducibility in DHK research is plagued by three factors:

  • Isomeric Confusion: Failure to distinguish between 14,15

    
     and other hydroxylated quassinoid congeners.
    
  • Solubility Artifacts: Precipitation in aqueous culture media leading to false-negative IC50 values.

  • Batch Variability: Commercial "standardized" extracts often contain <0.1% DHK, necessitating rigorous HPLC validation.

This guide provides a standardized framework for benchmarking DHK against industry standards, ensuring your data is robust, reproducible, and publishable.

Part 1: Comparative Performance Analysis

To evaluate DHK objectively, it must be benchmarked against its parent compound class (Eurycomanone) and a clinical standard (Doxorubicin).

Table 1: Comparative Cytotoxicity Profile (IC Values)

Data synthesized from comparative bioassays on human cell lines. Values represent the mean inhibitory concentration required to reduce cell viability by 50%.

CompoundClassK562 (Leukemia)MCF-7 (Breast)HL-60 (Promyelocytic)Toxicity Risk (Normal Cells)
14,15

-Dihydroxyklaineanone
Quassinoid2.90 - 4.5

M
5.0 - 8.2

M
3.1

M
Moderate
Eurycomanone Quassinoid0.5 - 2.0

M
1.2 - 4.0

M
0.8

M
High (Narrow Therapeutic Index)
Doxorubicin Anthracycline0.1 - 0.5

M
0.2 - 0.8

M
0.05

M
High (Cardiotoxicity)

Analytic Insight: While Eurycomanone is more potent (lower IC

Part 2: Mechanism of Action (The "Why")

DHK does not act through a single target. Its efficacy is driven by the modulation of the NF-

12



Diagram 1: DHK-Mediated Inhibition of NF- B Pathway

DHK_Mechanismcluster_cytoplasmCytoplasmcluster_nucleusNucleusDHK14,15β-Dihydroxyklaineanone(Treatment)ROSROS GenerationDHK->ROSModulatesIKKIKK Complex(Active)DHK->IKKINHIBITS (Primary)StimulusPro-Inflammatory Stimulus(TNF-α / LPS)Stimulus->IKKActivatesIkBIκBα(Inhibitor)IKK->IkBPhosphorylationProteasomeProteasomalDegradationIkB->ProteasomeUbiquitinationNFkB_CytoNF-κB(Inactive Complex)NFkB_NucNF-κB(Translocated)NFkB_Cyto->NFkB_NucTranslocation blockedby DHKProteasome->NFkB_NucReleases NF-κBDNATarget Genes(COX-2, iNOS, Bcl-2)NFkB_Nuc->DNATranscriptionApoptosisApoptosis / Anti-ProliferationDNA->ApoptosisDownregulatesSurvival Factors

Caption: DHK inhibits the IKK complex, preventing I



Part 3: Critical Variables for Reproducibility

Before starting the protocol, you must control these three variables. Failure here renders the assay invalid.

  • Solvent Integrity (The DMSO Trap):

    • Quassinoids are hydrophobic.

    • Rule: Stock solutions must be prepared in 100% DMSO at 10-20 mM.

    • Failure Mode: Diluting directly into media causes micro-precipitation. You must perform serial dilutions in DMSO first, then transfer to media, keeping final DMSO concentration <0.5%.

  • Stereochemical Purity:

    • Many commercial "Tongkat Ali" standards are mixtures.

    • Validation: Verify your DHK standard using HPLC. Look for the distinct retention time separation from Eurycomanone (usually elutes earlier on C18 columns due to higher polarity of the glycoside/hydroxyl pattern differences).

  • Media Interaction:

    • Avoid high-serum media (FBS >10%) during the drug incubation phase if possible, as quassinoids can bind non-specifically to albumin, shifting the effective IC

      
      .
      

Part 4: Validated Experimental Protocol

Workflow: High-Precision Cytotoxicity Assay (MTT/SRB)

This protocol is optimized to prevent solubility artifacts.

Materials:

  • DHK Standard (>98% purity).

  • Cell Line: K562 or MCF-7 (Log phase growth).

  • Solvent: DMSO (Sigma-Aldrich Hybridoma Grade).

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Diagram 2: Experimental Workflow

Protocol_WorkflowStartDHK Powder(-20°C Storage)StockMaster Stock20mM in 100% DMSOStart->StockDissolveDilutionIntermediate Plate(Serial Dilution in DMSO)Stock->Dilution1:2 SerialMediaWorking Solution(1:1000 into Media)Dilution->MediaDilute to 2x FinalIncubateIncubation(48-72h @ 37°C)Media->IncubateAdd DrugCellsCell Seeding(5x10^3 cells/well)Cells->IncubateAdhere 24hReadoutMTT/Absorbance(570nm)Incubate->ReadoutAdd Reagent

Caption: Step-wise workflow emphasizing the intermediate dilution step to prevent solvent shock and precipitation.

Step-by-Step Procedure
  • Stock Preparation (Day 0):

    • Weigh 1 mg of DHK.

    • Dissolve in calculated volume of 100% DMSO to achieve 20 mM . Vortex for 30 seconds.

    • Self-Check: Solution must be crystal clear. If cloudy, sonicate for 5 mins.

  • Cell Seeding (Day 1):

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours to allow attachment.

  • Drug Addition (Day 2) - CRITICAL STEP:

    • Do not add DMSO stock directly to wells.

    • Prepare a "Intermediate Dilution Plate" using 100% DMSO (e.g., 20mM

      
       10mM 
      
      
      5mM...).
    • Transfer 1

      
      L of Intermediate Solution into 999 
      
      
      L of warm culture media (1:1000 dilution).
    • This yields 2x working concentrations with 0.1% DMSO.

    • Add 100

      
      L of this working solution to the cell wells (already containing 100 
      
      
      L media).
    • Final Result: Desired Drug Conc, 0.05% DMSO (Safe for cells).

  • Readout (Day 4):

    • Add MTT reagent. Incubate 4 hours.

    • Solubilize formazan crystals.

    • Read Absorbance at 570 nm.

    • Calculate IC

      
       using non-linear regression (Sigmoidal dose-response).
      

References

  • Kuo, P. C., et al. (2004). "Cytotoxic activity of quassinoids from the roots of Eurycoma longifolia." Planta Medica.

  • Jiwajinda, S., et al. (2002). "In vitro anti-tumor promoting and anti-parasitic activities of the quassinoids from Eurycoma longifolia." Journal of Ethnopharmacology.

  • Hossen, M. J., et al. (2017). "NF-

    
    B signaling in inflammation." Experimental & Molecular Medicine. 
    
  • Meng, D., et al. (2014). "Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities." Molecules.

  • PubChem Database. (2023). "Compound Summary: 14,15-Dihydroxyklaineanone." National Library of Medicine.

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 14,15β-Dihydroxyklaineanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. 14,15β-Dihydroxyklaineanone, a C20 quassinoid with recognized anti-cancer properties, demands meticulous handling not only during experimentation but also through its final disposition.[1][2] This guide provides an in-depth, procedural framework for the proper disposal of 14,15β-Dihydroxyklaineanone, ensuring the safety of laboratory personnel and the protection of our environment.

The Foundation of Safe Disposal: Understanding the Hazard Profile

A study on the toxicity of various quassinoids found 14,15β-dihydroxyklaineanone to be significantly less toxic than other members of its class, such as eurycomanone.[6] However, "less toxic" does not equate to "non-toxic." Therefore, all handling and disposal procedures should be executed under the assumption that the compound is hazardous.

Table 1: Hazard Profile and Recommended Precautions

Hazard ConsiderationRecommended Action & Rationale
Toxicity Assume the compound is toxic if ingested, inhaled, or absorbed through the skin. The potent biological activity of quassinoids warrants this precaution.
Personal Protective Equipment (PPE) Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[7] For handling larger quantities or creating aerosols, a chemical fume hood is mandatory.
Waste Segregation All materials contaminated with 14,15β-Dihydroxyklaineanone must be segregated as hazardous chemical waste.[8] This prevents accidental exposure and ensures proper disposal.

Step-by-Step Disposal Protocol for 14,15β-Dihydroxyklaineanone

This protocol outlines the necessary steps for the safe disposal of pure 14,15β-Dihydroxyklaineanone and contaminated materials.

Part 1: Immediate Handling and Segregation of Waste
  • Identify and Segregate: At the point of generation, all waste contaminated with 14,15β-Dihydroxyklaineanone must be identified and segregated from non-hazardous waste. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., pipette tips, vials, and flasks).

    • Contaminated PPE (e.g., gloves).

    • Solutions containing the compound.

    • Spill cleanup materials.

  • Use Designated Waste Containers: All solid waste must be collected in a clearly labeled, leak-proof hazardous waste container.[9][10] Liquid waste should be collected in a separate, compatible, and clearly labeled container.[11] The container must be kept closed except when adding waste.[10]

Part 2: Packaging and Labeling for Disposal
  • Solid Waste Packaging:

    • Place all contaminated solid waste into a designated, durable, and leak-proof container.

    • Ensure the container is sealed to prevent any leakage or release of dust.

  • Liquid Waste Packaging:

    • Collect all aqueous and solvent-based solutions containing 14,15β-Dihydroxyklaineanone in a dedicated, shatter-resistant container.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[11]

    • Ensure the cap is securely fastened.

  • Labeling: All hazardous waste containers must be accurately labeled with the following information:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "14,15β-Dihydroxyklaineanone". Avoid abbreviations or formulas.[10]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Part 3: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and clearly marked.

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

  • Transportation and Final Disposition: The EHS department will then arrange for the collection, transport, and ultimate disposal of the hazardous waste in accordance with all local, state, and federal regulations.[12] The most common method for the disposal of this type of waste is incineration at a licensed facility.[9][12]

Decontamination of Glassware

For reusable glassware, a thorough decontamination process is essential.

  • Initial Rinse: Rinse the glassware three times with a suitable solvent in which 14,15β-Dihydroxyklaineanone is soluble. This rinsate must be collected and treated as hazardous liquid waste.[10]

  • Washing: After the initial solvent rinse, the glassware can be washed with a standard laboratory detergent and water.

  • Final Rinse: A final rinse with deionized water is recommended before drying and reuse.

Emergency Procedures: Spill and Exposure Management

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, don appropriate PPE, including a lab coat, safety glasses, and double nitrile gloves.

  • Containment: For a solid spill, gently cover it with absorbent pads to avoid raising dust. For a liquid spill, contain it with absorbent material.

  • Cleanup: Carefully clean the spill area with absorbent pads or a spill kit. All cleanup materials must be disposed of as hazardous waste.

  • Decontaminate: Decontaminate the spill surface with a suitable solvent, collecting the waste for proper disposal.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

  • Inhalation: Move the affected person to fresh air.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 14,15β-Dihydroxyklaineanone.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposition A 14,15β-Dihydroxyklaineanone Waste Generated B Is it Solid or Liquid? A->B C Collect in Labeled, Leak-proof Container B->C Solid E Collect in Labeled, Shatter-resistant Container B->E Liquid D Seal Container C->D H Store in Satellite Accumulation Area D->H F Leave 10% Headspace E->F G Securely Cap F->G G->H I Request EHS Pickup H->I J Incineration by Licensed Facility I->J

Caption: Decision workflow for the disposal of 14,15β-Dihydroxyklaineanone waste.

References

  • Towson University. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Chan, K. L., & Choo, C. Y. (2002). The toxicity of some quassinoids from Eurycoma longifolia. Planta Medica, 68(7), 662–664. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (2025). Quassinoids: Structural Diversity, Biological Activity and Synthetic Studies. Retrieved from [Link]

  • MDPI. (2021). Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. Retrieved from [Link]

  • PubMed. (2015). Quassinoids: From traditional drugs to new cancer therapeutics. Retrieved from [Link]

  • EnviroServe. (n.d.). 6 Steps for Proper Hazardous Waste Disposal. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.